(6-Methoxypyridin-2-YL)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGBIUWGAUTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489465 | |
| Record name | (6-Methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-12-5 | |
| Record name | (6-Methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxypyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Methoxypyridin-2-YL)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The information presented is intended to support research and development activities involving this compound.
Chemical and Physical Properties
This compound, with the CAS number 63071-12-5, possesses a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1][2][3] Its physical form has been described as both a lyophilized powder and an oily product, suggesting that its appearance may vary depending on its purity and the method of isolation.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63071-12-5 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Physical Form | Lyophilized powder / Oily product | [4][5] |
| Storage Conditions | Short term: 4°C; Long term: -20°C to -80°C | [5] |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound. The protonated molecule ([M+H]⁺) has a calculated and measured mass-to-charge ratio of 140.1.[4]
Table 2: Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z | Source |
| [M+H]⁺ | 140.1 | 140.1 | [4] |
No experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy data for this compound was available in the searched literature. The following sections on NMR and IR are based on predicted values and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Predicted): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methanol group, the methoxy protons, and the hydroxyl proton. The pyridine protons would likely appear as a multiplet in the aromatic region. The methylene protons adjacent to the hydroxyl group and the pyridine ring would likely be a singlet or a doublet depending on coupling with the hydroxyl proton. The methoxy protons would appear as a sharp singlet in the upfield region.
¹³C NMR (Predicted): The carbon NMR spectrum would show six distinct signals for the pyridine ring carbons, one for the methylene carbon, and one for the methoxy carbon. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol would likely appear around 1000-1200 cm⁻¹, and the C-O stretching of the methoxy group would also be in this region.
Experimental Protocols
A common synthetic route to this compound involves the reduction of a suitable precursor such as 6-methoxypyridine-2-carboxylic acid or its ester derivative. The following is a generalized experimental protocol based on the reduction of related compounds.
Synthesis of this compound via Reduction of Methyl 6-methoxypicolinate
This procedure is adapted from the synthesis of the isomeric compound, (6-methoxypyridin-3-yl)methanol.[5]
Materials:
-
Methyl 6-methoxypicolinate
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Methanol (for quenching with NaBH₄)
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄) or Rochelle's salt (for quenching with LiAlH₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 6-methoxypicolinate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., LiAlH₄, 1.5 eq, or NaBH₄, 2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent.
-
For LiAlH₄: Sequentially add water, then a 15% aqueous NaOH solution, and then water again, until a granular precipitate forms.
-
For NaBH₄: Slowly add methanol to decompose the excess borohydride, followed by water.
-
-
Filter the resulting mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent for extraction and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Safety and Handling
Conclusion
This compound is a pyridine derivative with established basic chemical properties. While detailed experimental spectroscopic and physical data are not widely published, its synthesis can be achieved through standard reduction procedures from accessible precursors. This guide provides a foundational understanding of this compound to aid in its application in research and development. Further experimental characterization is encouraged to fully elucidate its chemical profile.
References
- 1. Synthesis and characterization of (6-[2-(pyridin-2-yl)hydrazinylidene]methylpyridin-2-yl)methanol: a supramolecular and topological study | Publicación [silice.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (6-METHOXY-PYRIDIN-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of (6-Methoxypyridin-2-YL)methanol, a key building block in medicinal chemistry and materials science. This document consolidates critical data on its chemical identity, structural properties, spectroscopic signature, and synthesis, presented in a format tailored for researchers and drug development professionals.
Chemical Identity and Molecular Descriptors
This compound is a substituted pyridine derivative characterized by a methoxy group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring. Its fundamental properties are summarized in the table below.
| Identifier | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| CAS Number | 63071-12-5 | [1] |
| Canonical SMILES | COc1cccc(CO)n1 | [1] |
| InChI | InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3 | [1] |
| InChIKey | OPXGBIUWGAUTER-UHFFFAOYSA-N | [1] |
Molecular Structure and Conformation
The molecular structure of this compound consists of a planar pyridine ring with appended methoxy and hydroxymethyl groups. The presence of these functional groups influences the electronic properties and conformational flexibility of the molecule.
Predicted 3D Conformation and Key Bond Parameters
In the absence of experimental crystallographic data, computational modeling provides valuable insights into the three-dimensional structure and key geometric parameters of the molecule. The following table presents predicted bond lengths and angles obtained from computational chemistry.
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| C2-C(H₂OH) | 1.51 | C6-N1-C2 | 118.5 |
| C(H₂)-OH | 1.43 | N1-C2-C(H₂OH) | 116.0 |
| C6-O(CH₃) | 1.36 | C(H₂OH)-C2-C3 | 123.5 |
| O-CH₃ | 1.42 | C2-C(H₂)-OH | 111.0 |
| N1-C2 | 1.34 | C5-C6-O(CH₃) | 116.0 |
| C2-C3 | 1.39 | C6-O-CH₃ | 118.0 |
| C3-C4 | 1.39 | ||
| C4-C5 | 1.39 | ||
| C5-C6 | 1.39 | ||
| C6-N1 | 1.34 |
Note: These values are predictions based on computational models and may differ from experimental values.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts (δ) and coupling constants (J) are summarized below.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | 7.1-7.3 | d | 7.5 | 1H |
| H4 | 7.5-7.7 | t | 7.8 | 1H |
| H5 | 6.7-6.9 | d | 8.0 | 1H |
| CH₂ | 4.6-4.8 | s | - | 2H |
| OH | (variable) | s (broad) | - | 1H |
| OCH₃ | 3.9-4.1 | s | - | 3H |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon | Predicted δ (ppm) |
| C2 | 158-162 |
| C3 | 110-114 |
| C4 | 138-142 |
| C5 | 108-112 |
| C6 | 162-166 |
| CH₂ | 63-67 |
| OCH₃ | 53-57 |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1600-1580, 1500-1400 | C=C, C=N stretch | Pyridine ring |
| 1250-1000 | C-O stretch | Ether, Alcohol |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 139. A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 140 is observed in soft ionization techniques.[2]
Predicted Fragmentation Pathway:
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of a corresponding carboxylic acid or its ester derivative. The following protocol details the reduction of 6-methoxypyridine-2-carboxylic acid methyl ester using sodium borohydride.[2]
Materials:
-
6-methoxypyridine-2-carboxylic acid methyl ester
-
Anhydrous methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
2-Propanol
-
Magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
-
Water
Procedure:
-
Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.36 g, 35.89 mmol) to the cooled solution while stirring.
-
Maintain the reaction at 0 °C for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.
-
Quench the reaction by the careful addition of water.
-
Concentrate the reaction mixture using a rotary evaporator to remove the methanol.
-
Dilute the residue with brine (100 mL).
-
Extract the aqueous layer with a 2:1 mixture of dichloromethane and 2-propanol (3 x 150 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as an oily product.
Characterization
The synthesized product should be characterized using the spectroscopic methods outlined in Section 3 to confirm its identity and purity. Mass spectrometry analysis should confirm the molecular weight, with an expected [M+H]⁺ peak at m/z 140.1.[2] NMR and IR spectroscopy should be used to verify the presence of the key functional groups and the overall molecular structure.
References
A Technical Guide to the Synthesis of (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (6-Methoxypyridin-2-YL)methanol, a key building block in the development of various pharmaceutical compounds. This document details several viable synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthesis Routes
The synthesis of this compound can be effectively achieved through several distinct chemical strategies. The most prominent and well-documented routes include:
-
Reduction of 6-Methoxypyridine-2-Carboxylic Acid and its Esters: This is a classic and reliable approach, utilizing powerful reducing agents to convert the carboxylic acid or its ester functionality into the desired primary alcohol.
-
Functionalization of 2-Bromo-6-methoxypyridine: This pathway involves the use of organometallic intermediates, such as Grignard or organolithium reagents, derived from the corresponding bromo-pyridine, which are then reacted with a formylating agent.
-
Reduction of 6-Methoxypyridine-2-carboxaldehyde: A straightforward and high-yielding method that involves the direct reduction of the commercially available aldehyde.
-
From 6-Methoxypyridine-2-carbonitrile: This multi-step route requires the reduction of the nitrile to a primary amine, followed by a diazotization reaction to yield the alcohol.
Below is a detailed exploration of each of these synthetic pathways.
Route 1: Reduction of 6-Methoxypyridine-2-Carboxylic Acid and its Esters
This route is a robust and frequently employed method for the synthesis of this compound. The choice of reducing agent and starting material (the free acid or its ester) can influence the reaction conditions and overall yield.
Diagram of Synthesis Pathway
Caption: Reduction of carboxylic acid and ester to the alcohol.
Quantitative Data
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 6-Methoxypyridine-2-carboxylic acid | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 20 | 1.5 hours | 69 | [1] |
| 6-Methoxypyridine-2-carboxylic acid methyl ester | Sodium Borohydride (NaBH₄) | Methanol | 0 to room temp. | 1.5 hours | 30 | [1] |
Experimental Protocols
1.1: Reduction of 6-Methoxypyridine-2-carboxylic acid with Lithium Aluminium Hydride [1]
-
Materials: 6-Methoxypicolinic acid (1.8 g, 11.8 mmol), Lithium Aluminium Hydride (11.8 mL of a 1.0 M solution in THF, 11.8 mmol), Tetrahydrofuran (THF, 40 mL), Saturated aqueous Rochelle's salt, Ethyl Acetate (EtOAc).
-
Procedure:
-
A solution of 6-methoxypicolinic acid in THF (0.3 M) is cooled to 0 °C.
-
Lithium Aluminium Hydride solution is added dropwise to the cooled solution.
-
The mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by pouring it into a beaker containing an aqueous saturated solution of Rochelle's salt.
-
The mixture is stirred at ambient temperature for 1 hour.
-
The product is extracted with EtOAc.
-
The organic layer is dried and concentrated to yield this compound.
-
1.2: Reduction of 6-Methoxypyridine-2-carboxylic acid methyl ester with Sodium Borohydride [1]
-
Materials: 6-Methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol), Sodium Borohydride (1.36 g, 35.89 mmol), Anhydrous Methanol (20 mL), Water, Brine, Dichloromethane, 2-Propanol, Magnesium Sulfate.
-
Procedure:
-
The methyl ester is dissolved in anhydrous methanol and cooled to 0 °C under a nitrogen atmosphere.
-
Sodium borohydride is added slowly to the solution.
-
The reaction is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional hour.
-
The reaction is quenched with water and the mixture is concentrated.
-
The residue is diluted with brine and extracted with a 2:1 mixture of dichloromethane and 2-propanol.
-
The combined organic phases are dried over magnesium sulfate, filtered, and concentrated to give the product as an oil.
-
Route 2: From 2-Bromo-6-methoxypyridine via an Organometallic Intermediate
This approach leverages the reactivity of organometallic reagents to introduce a hydroxymethyl group. The bromo-pyridine is first converted to a Grignard or organolithium reagent, which then reacts with a source of a formyl group, such as formaldehyde.
Diagram of Synthesis Pathway
Caption: Synthesis from 2-bromo-6-methoxypyridine.
Quantitative Data
While a specific, detailed protocol with yield for the direct synthesis of this compound from 2-bromo-6-methoxypyridine and formaldehyde was not found in the immediate literature, this route is based on well-established organometallic chemistry. Yields for similar reactions are typically in the range of 50-80%.
Experimental Protocol (Proposed)
-
Materials: 2-Bromo-6-methoxypyridine, Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium), Dry Tetrahydrofuran (THF) or Diethyl ether, Paraformaldehyde or Formaldehyde gas, Saturated aqueous ammonium chloride.
-
Procedure:
-
Formation of the Organometallic Reagent:
-
Grignard: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of 2-bromo-6-methoxypyridine in dry THF or ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Organolithium: Dissolve 2-bromo-6-methoxypyridine in dry THF or ether and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 30-60 minutes.
-
-
Reaction with Formaldehyde: Add dried paraformaldehyde in one portion to the organometallic solution at low temperature (e.g., 0 °C for Grignard, -78 °C for organolithium). Alternatively, bubble dry formaldehyde gas through the solution.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Route 3: Reduction of 6-Methoxypyridine-2-carboxaldehyde
This is arguably the most direct route, assuming the availability of the starting aldehyde. The reduction of an aldehyde to a primary alcohol is a high-yielding and straightforward transformation.
Diagram of Synthesis Pathway
Caption: Reduction of 6-methoxypyridine-2-carboxaldehyde.
Quantitative Data
The reduction of aldehydes to alcohols with sodium borohydride is typically quantitative or near-quantitative.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 6-Methoxypyridine-2-carboxaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to room temp. | 1-2 hours | >95 (expected) |
Experimental Protocol
-
Materials: 6-Methoxypyridine-2-carboxaldehyde, Sodium Borohydride (NaBH₄), Methanol, Water, Dichloromethane.
-
Procedure:
-
Dissolve 6-methoxypyridine-2-carboxaldehyde in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Route 4: From 6-Methoxypyridine-2-carbonitrile
This pathway involves a two-step process: the reduction of the nitrile to the corresponding aminomethylpyridine, followed by the conversion of the amine to the alcohol via a diazotization reaction.
Diagram of Synthesis Pathway
Caption: Synthesis from 6-methoxypyridine-2-carbonitrile.
Quantitative Data
The overall yield for this two-step process can vary depending on the efficiency of both the reduction and the diazotization steps. The reduction of nitriles to primary amines can be high-yielding, while the diazotization of aminomethylpyridines can sometimes be accompanied by side reactions.
| Step | Reagents | Conditions | Yield (%) |
| Nitrile Reduction | H₂, Raney Nickel | Methanol, Ammonia, High Pressure | 70-90 (typical) |
| Diazotization/Hydrolysis | NaNO₂, aq. H₂SO₄ | 0 °C then heat | 40-60 (typical) |
Experimental Protocols
4.1: Reduction of 6-Methoxypyridine-2-carbonitrile to 2-Aminomethyl-6-methoxypyridine (General Procedure)
-
Materials: 6-Methoxypyridine-2-carbonitrile, Raney Nickel, Methanol saturated with ammonia, Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, dissolve the nitrile in methanol saturated with ammonia.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the reactor with hydrogen gas and heat according to standard hydrogenation procedures for aromatic nitriles.
-
After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
-
Concentrate the filtrate to obtain the crude amine, which can be purified by distillation or chromatography.
-
4.2: Conversion of 2-Aminomethyl-6-methoxypyridine to this compound (General Procedure)
-
Materials: 2-Aminomethyl-6-methoxypyridine, Sodium Nitrite (NaNO₂), Aqueous sulfuric acid.
-
Procedure:
-
Dissolve the amine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a short period.
-
Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the decomposition of the diazonium salt to the alcohol.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.
-
Conclusion
This guide has outlined four principal synthetic routes to this compound. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the laboratory equipment at hand. For directness and likely high yield, the reduction of 6-methoxypyridine-2-carboxaldehyde is the preferred method. However, the reduction of the corresponding carboxylic acid or ester also provides a reliable pathway. The routes starting from 2-bromo-6-methoxypyridine or the corresponding nitrile offer more flexibility in terms of precursor availability but involve more complex or multi-step procedures. Researchers and drug development professionals are encouraged to evaluate these options based on their specific needs and resources.
References
Spectroscopic and Synthetic Profile of (6-Methoxypyridin-2-YL)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for (6-Methoxypyridin-2-YL)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a combination of reported data, predicted spectroscopic values based on established chemical principles and analysis of analogous compounds, and detailed experimental protocols adapted from established synthetic methodologies.
Spectroscopic Data
The following tables summarize the mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Predictions are derived from known chemical shift and frequency correlations, and by comparison with the experimentally determined data for its isomer, (6-methoxypyridin-3-yl)methanol, and other related pyridine derivatives.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Mass Spectrum (EI) | [M+H]⁺ Calculated: 140.1, Measured: 140.1[1] |
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | t | 1H | H4 (Pyridine) |
| ~6.85 | d | 1H | H3 (Pyridine) |
| ~6.70 | d | 1H | H5 (Pyridine) |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.95 | s | 3H | -OCH₃ |
| ~3.50 (broad) | s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C6 (Pyridine) |
| ~158.0 | C2 (Pyridine) |
| ~139.0 | C4 (Pyridine) |
| ~112.0 | C3 (Pyridine) |
| ~108.0 | C5 (Pyridine) |
| ~64.0 | -CH₂OH |
| ~53.0 | -OCH₃ |
Table 4: Predicted IR Spectroscopic Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |
| 1600-1580 | Strong | C=N and C=C stretch (pyridine ring) |
| 1480-1440 | Strong | C-H bend (aliphatic) |
| 1280-1240 | Strong | C-O stretch (aryl ether) |
| 1050-1020 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound. These are adapted from established procedures for analogous compounds.
Synthesis Protocol: Reduction of 6-Methoxy-2-pyridinecarboxaldehyde
Materials:
-
6-Methoxy-2-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-methoxy-2-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Spectroscopic Characterization Protocol
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, operating at 100 MHz for ¹³C.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid product between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to obtain the [M+H]⁺ ion.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
References
Biological Activity of (6-Methoxypyridin-2-YL)methanol Derivatives: A Technical Guide to Sulfonamide Methoxypyridine Analogs as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of a series of sulfonamide methoxypyridine derivatives, a class of compounds based on the (6-Methoxypyridin-2-YL)methanol core structure. These compounds have been investigated for their potential as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators in cell signaling pathways implicated in cancer. This document details their inhibitory activity, effects on cancer cell lines, and the experimental protocols used for their evaluation.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. The dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops and resistance mechanisms observed with single-target inhibitors. This guide focuses on a series of sulfonamide methoxypyridine derivatives designed to potently and selectively inhibit both PI3K and mTOR. The core structure, derived from this compound, serves as a versatile scaffold for the development of these targeted agents.
Biological Activity and Quantitative Data
A series of 36 sulfonamide methoxypyridine derivatives with three different aromatic skeletons were synthesized and evaluated for their biological activity.[1] The inhibitory activity against PI3Kα and mTOR, as well as the anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines, were determined. The quantitative data for a selection of these compounds are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives against PI3Kα and mTOR
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 11c | >10000 | >10000 |
| 17a | 1050 | 2350 |
| 22a | 0.45 | 45 |
| 22b | 0.33 | 31 |
| 22c | 0.22 | 23 |
| 22d | 0.28 | 29 |
| 22e | 0.39 | 38 |
| 22f | 0.51 | 52 |
| 22g | 0.63 | 68 |
| 22h | 0.42 | 41 |
| 22i | 0.31 | 33 |
| 22j | 0.25 | 26 |
| 22k | 0.36 | 35 |
| 22l | 0.48 | 49 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]
Table 2: Anti-proliferative Activity of Sulfonamide Methoxypyridine Derivatives
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 11c | >10000 | >10000 |
| 17a | 8750 | 9120 |
| 22a | 180 | 35 |
| 22b | 150 | 28 |
| 22c | 130 | 20 |
| 22d | 160 | 31 |
| 22e | 170 | 33 |
| 22f | 210 | 45 |
| 22g | 250 | 58 |
| 22h | 190 | 39 |
| 22i | 160 | 30 |
| 22j | 140 | 24 |
| 22k | 170 | 32 |
| 22l | 200 | 42 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]
Among the synthesized compounds, 22c emerged as the most potent derivative, exhibiting strong dual inhibitory activity against PI3Kα and mTOR, and significant anti-proliferative effects in both MCF-7 and HCT-116 cell lines.[1]
Mechanism of Action: PI3K/mTOR Signaling Pathway Inhibition
The sulfonamide methoxypyridine derivatives exert their anti-tumor effects by dually inhibiting PI3K and mTOR, key components of a major signaling cascade that promotes cell growth and survival. The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by these compounds.
Figure 1: PI3K/mTOR Signaling Pathway Inhibition.
Further studies with the lead compound 22c demonstrated that it induces G0/G1 phase cell cycle arrest and apoptosis in HCT-116 cells. Western blot analysis confirmed that 22c decreases the phosphorylation of AKT, a downstream effector of PI3K, in a dose-dependent manner.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of sulfonamide methoxypyridine derivatives.
PI3Kα and mTOR Kinase Inhibition Assay
This assay is performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against PI3Kα and mTOR kinases. A common method is the HTRF® (Homogeneous Time Resolved Fluorescence) assay.
Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., PIP2 for PI3Kα, or a specific peptide substrate for mTOR)
-
HTRF® detection reagents (e.g., Europium cryptate-labeled antibody and XL665-labeled streptavidin)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the microplate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF® detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the fluorescence at 620 nm and 665 nm on an HTRF®-compatible plate reader.
-
Calculate the ratio of the two fluorescence signals and determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
MCF-7 and HCT-116 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HCT-116 cells
-
Complete culture medium
-
Test compound (22c )
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells and treat with different concentrations of compound 22c for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of p-Akt
This method is used to detect the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, to confirm the mechanism of action of the inhibitors.
Figure 2: Western Blot Experimental Workflow.
Materials:
-
HCT-116 cells
-
Test compound (22c )
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (rabbit anti-p-Akt (Ser473), rabbit anti-Akt, mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (goat anti-rabbit IgG, goat anti-mouse IgG)
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Treat HCT-116 cells with various concentrations of compound 22c for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control (GAPDH).
Conclusion
The sulfonamide methoxypyridine derivatives based on the this compound scaffold represent a promising class of dual PI3K/mTOR inhibitors. The lead compound, 22c , demonstrates potent enzymatic and cellular activity, effectively induces cell cycle arrest and apoptosis, and modulates the PI3K/AKT signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar compounds and further investigation into their therapeutic potential in oncology. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
(6-Methoxypyridin-2-YL)methanol: A Versatile Scaffold in Modern Medicinal Chemistry
(6-Methoxypyridin-2-YL)methanol has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, including the nucleophilic hydroxymethyl group and the variously substituted pyridine ring, provide a foundation for synthesizing diverse molecular architectures with a wide range of biological activities. This technical guide delves into the synthesis, key applications, and structure-activity relationships of compounds derived from this valuable synthon, providing researchers and drug development professionals with a comprehensive overview of its potential.
Synthesis and Physicochemical Properties
This compound is a commercially available compound, but can also be synthesized through various laboratory methods. A common route involves the reduction of 6-methoxypyridine-2-carboxylic acid or its esters.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| CAS Number | 63071-12-5 |
| Appearance | Off-white to yellow solid |
| Melting Point | 35-39 °C |
| Boiling Point | 118-120 °C at 10 mmHg |
Applications in Drug Discovery
The this compound motif has been successfully incorporated into molecules targeting a range of diseases, most notably in the fields of pain management and infectious diseases.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists for Pain Management
Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1] TRPV3 is a non-selective cation channel implicated in pain sensation and inflammation.[2][3][4] Over-activation of this channel is associated with various pathological pain states.
A key derivative, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, demonstrated significant TRPV3 inhibitory activity with an IC₅₀ of 0.38 µM and has shown efficacy in preclinical models of neuropathic pain.[5] The pyridinyl methanol moiety is crucial for this activity.
Table 1: Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists
| Compound | R Group on Pyridine | IC₅₀ (µM) |
| Lead Compound | 4-(trifluoromethyl) | 0.38 |
| Analog 1 | 4-chloro | >10 |
| Analog 2 | 4-methoxy | 5.2 |
The data suggests that electron-withdrawing groups at the 4-position of the second pyridine ring enhance the antagonistic activity.
Anti-Mycobacterial Agents
The amine precursor, (6-methoxypyridin-2-yl)methanamine, derived from this compound, serves as a crucial building block for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with potent anti-mycobacterial activity.[6][7][8] These compounds are being investigated as potential treatments for tuberculosis (TB), a major global health concern.
Table 2: Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R Group on Pyrazolo[1,5-a]pyrimidine | MIC₉₀ (µg/mL) against M. tuberculosis H37Rv |
| 48 | 3-(4-fluorophenyl)-5-phenyl | >32 |
| 22 | 3-(4-fluorophenyl)-5-H | 0.89 |
| 45 | 3-(4-fluorophenyl)-5-phenyl, 6'-fluoro on pyridylmethylamine | >32 |
The structure-activity relationship studies indicate that substitutions on the pyrazolo[1,5-a]pyrimidine core significantly impact the anti-mycobacterial potency.[6]
Experimental Protocols
Synthesis of this compound
Method 1: Reduction of 6-Methoxypicolinic Acid with Lithium Aluminium Hydride
-
A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in anhydrous tetrahydrofuran (40 mL) is cooled to 0 °C.
-
Lithium aluminum hydride (11.8 mL of a 1M solution in THF, 11.8 mmol) is added dropwise to the cold solution.
-
The mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
-
The mixture is stirred at room temperature for 1 hour.
-
The product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Synthesis of (6-methoxypyridin-2-yl)methanamine
-
To a solution of this compound in a suitable solvent, add a chlorinating agent (e.g., thionyl chloride) to convert the alcohol to the corresponding chloride.
-
The resulting 2-(chloromethyl)-6-methoxypyridine is then reacted with a source of ammonia (e.g., sodium azide followed by reduction, or direct amination) to yield (6-methoxypyridin-2-yl)methanamine.
Synthesis of 3,5-diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Analog of Compound 48)
-
A mixture of 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine (0.136 mmol) and (6-methoxypyridin-2-yl)methanamine (0.163 mmol) in a suitable solvent (e.g., N,N-dimethylformamide) is heated.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction.
-
The crude product is purified by column chromatography to yield the final compound.[7]
Visualizations
Signaling Pathway
Caption: TRPV3 Signaling Pathway in Pain and Inflammation.
Experimental Workflow
Caption: Workflow for Synthesis and Screening of Anti-mycobacterial Agents.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a gateway to the synthesis of compounds with significant therapeutic potential. Its utility in the development of TRPV3 antagonists and anti-mycobacterial agents highlights its versatility. The structure-activity relationships of its derivatives underscore the importance of targeted chemical modifications to optimize biological activity. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to leverage this building block in their drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting Pain-evoking Transient Receptor Potential Channels for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory role and mechanism of TRPV3 on apoptosis and inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (6-Methoxypyridin-2-YL)methanol from 6-methoxypyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (6-methoxypyridin-2-YL)methanol from its precursor, 6-methoxypyridine-2-carboxylic acid. The core of this transformation lies in the reduction of the carboxylic acid functional group to a primary alcohol. This guide provides a comprehensive overview of the most effective methodology, including detailed experimental protocols, quantitative data, and visualizations to aid in the successful execution of this synthesis.
Reaction Overview and Key Reagents
The conversion of 6-methoxypyridine-2-carboxylic acid to this compound is most effectively achieved through reduction with a powerful hydride-donating agent. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not sufficiently reactive to reduce carboxylic acids.[1][2]
The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with water. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup step to yield the desired primary alcohol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are based on established general procedures for LiAlH₄ reductions of carboxylic acids and may be optimized for specific laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 6-methoxypyridine-2-carboxylic acid | 1.0 molar equivalent | Starting material. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 molar equivalents | A slight excess is used to ensure complete reduction. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 10-20 mL per gram of carboxylic acid | Must be anhydrous to prevent quenching of the reagent. |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | For the addition of LiAlH₄ to the carboxylic acid. |
| Reaction Temperature | Reflux (approx. 66 °C for THF) | To drive the reaction to completion. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Workup Reagents (Fieser Method) | ||
| Water (H₂O) | 'x' mL | 'x' = grams of LiAlH₄ used. |
| 15% Aqueous Sodium Hydroxide (NaOH) | 'x' mL | 'x' = grams of LiAlH₄ used. |
| Water (H₂O) | '3x' mL | '3x' = 3 times the grams of LiAlH₄ used. |
| Purification | ||
| Extraction Solvent | Ethyl acetate or Dichloromethane | For isolating the product from the aqueous layer. |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | To remove residual water from the organic phase. |
| Purification Method | Column Chromatography (Silica Gel) | Eluent: Hexanes/Ethyl Acetate gradient. |
| Expected Yield | ||
| Isolated Yield | 70-90% | Dependent on reaction scale and purification efficiency. |
Detailed Experimental Protocol
This protocol is a representative procedure for the reduction of 6-methoxypyridine-2-carboxylic acid using LiAlH₄.
Materials:
-
6-methoxypyridine-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
15% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath. A solution of 6-methoxypyridine-2-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching (Workup): The reaction mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of:
-
Water ('x' mL, where 'x' is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH ('x' mL).
-
Water ('3x' mL). A granular precipitate of aluminum salts will form.
-
-
Filtration and Extraction: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of celite. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are transferred to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Chemical Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Key steps and considerations in the synthesis process.
References
An In-depth Technical Guide to the Reduction of 6-Methoxypyridine-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the reduction of 6-methoxypyridine-2-carboxaldehyde to (6-methoxypyridin-2-yl)methanol, a key synthetic intermediate in the development of various pharmaceutical compounds. This document details common and effective reduction strategies, including the use of metal hydrides and catalytic hydrogenation techniques.
Overview of Reduction Methods
The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis. For the specific case of 6-methoxypyridine-2-carboxaldehyde, several reliable methods can be employed. The choice of method often depends on factors such as scale, desired purity, functional group tolerance, and available laboratory equipment. The most prevalent and effective methods include:
-
Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones. It is known for its ease of handling and compatibility with protic solvents.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and versatile reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids. Its high reactivity necessitates the use of anhydrous solvents and careful handling.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, often providing high yields of the desired alcohol.
-
Transfer Hydrogenation: An alternative to using hydrogen gas, this technique employs a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a transition metal catalyst.
Quantitative Data Summary
The following table summarizes the quantitative data for the various reduction methods of 6-methoxypyridine-2-carboxaldehyde. Please note that specific yields and reaction times can vary depending on the precise experimental conditions.
| Reduction Method | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Borohydride | NaBH₄ | Dichloromethane/Ethanol | Room Temperature | 30 minutes | ~70% (overall for 2 steps) | [1] |
| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran (THF) | 0 to Reflux | 1-16 hours | Typically High | General Protocol[2][3] |
| Catalytic Hydrogenation | Pd/C or PtO₂ with H₂ | Ethanol or Methanol | Room Temperature | 1-24 hours | Typically High | General Protocol |
| Transfer Hydrogenation | Ru Complex / Isopropanol | Isopropanol | 82 | 15-60 minutes | High (for ketones) | [4] |
Experimental Protocols
This section provides detailed experimental methodologies for the key reduction techniques.
Sodium Borohydride Reduction
This protocol is adapted from a similar reduction of a substituted methoxypyridine carboxaldehyde[1].
Materials:
-
6-Methoxypyridine-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-methoxypyridine-2-carboxaldehyde in a mixture of dichloromethane and ethanol in a round-bottom flask.
-
To the stirred solution, add sodium borohydride portion-wise at room temperature.
-
Continue stirring the reaction mixture for 30 minutes.
-
After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Lithium Aluminum Hydride Reduction
This is a general procedure for the reduction of an aldehyde to a primary alcohol using LiAlH₄[2][3]. Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used.
Materials:
-
6-Methoxypyridine-2-carboxaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask flushed with nitrogen, prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 6-methoxypyridine-2-carboxaldehyde in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for an appropriate time (typically 1-16 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and dilute with anhydrous diethyl ether.
-
Carefully quench the reaction by the sequential and dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.
-
Stir the resulting mixture for 30 minutes, during which a white precipitate will form.
-
Filter the white precipitate and wash it with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Catalytic Hydrogenation
This is a general protocol for the catalytic hydrogenation of an aldehyde.
Materials:
-
6-Methoxypyridine-2-carboxaldehyde
-
Palladium on carbon (10% Pd/C) or Platinum oxide (PtO₂)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Celite®
Procedure:
-
Dissolve 6-methoxypyridine-2-carboxaldehyde in ethanol or methanol in a suitable hydrogenation vessel.
-
Carefully add the palladium on carbon or platinum oxide catalyst to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired alcohol.
Visualizations
General Reduction Workflow
The following diagram illustrates the general workflow for the reduction of 6-methoxypyridine-2-carboxaldehyde.
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathway of Hydride Reduction
This diagram depicts the simplified signaling pathway for the reduction of an aldehyde by a metal hydride reagent.
Caption: A simplified two-step mechanism for the reduction of an aldehyde by a hydride reagent.
Conclusion
The reduction of 6-methoxypyridine-2-carboxaldehyde to this compound is a straightforward and high-yielding transformation that can be achieved through various established methods. Sodium borohydride offers a mild and convenient option, while lithium aluminum hydride provides a more potent choice for this and other reducible functional groups. Catalytic hydrogenation and transfer hydrogenation present clean and efficient alternatives. The selection of the most appropriate method will be guided by the specific requirements of the synthesis, including scale, functional group compatibility, and available resources. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. WO2022168122A1 - Processes for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (6-Methoxypyridin-2-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, properties, synthesis, and potential applications, offering a valuable resource for professionals in research and development.
Chemical Identity and Physical Properties
This compound, identified by the CAS number 63071-12-5, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below. The compound is typically supplied as a solid, often in a lyophilized powder form, and requires storage at low temperatures (-20°C) to ensure its stability.[1]
| Property | Value | Reference(s) |
| CAS Number | 63071-12-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₉NO₂ | [1][2][3][4] |
| Molecular Weight | 139.15 g/mol | [2][4] |
| Physical Form | Solid, Lyophilized Powder | [1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No specific data available. General solubility for similar small polar molecules suggests solubility in polar organic solvents. |
Structure:
References
An In-depth Technical Guide on (6-Methoxypyridin-2-YL)methanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-Methoxypyridin-2-YL)methanol derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Core Structure and Therapeutic Potential
The this compound core is a versatile scaffold that has garnered significant interest in medicinal chemistry. The presence of the pyridine ring, a common motif in numerous biologically active compounds, coupled with the methoxy and methanol functionalities, provides multiple points for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this core have shown promise in various therapeutic areas, including the treatment of neuropathic pain and cancer.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through several synthetic routes. The most common approaches involve the reduction of the corresponding carboxylic acids or their esters.
General Synthetic Routes
A prevalent method for the synthesis of pyridinemethanol derivatives is the reduction of the corresponding pyridinecarboxylic acids or their esters.[1] This transformation can be accomplished using various reducing agents, with the choice depending on the desired selectivity and the presence of other functional groups.
Key Synthetic Methodologies:
-
Reduction of Pyridinecarboxylic Acids and Esters: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation, although they require anhydrous conditions and careful handling.[1] Catalytic hydrogenation offers a scalable alternative suitable for larger-scale synthesis.[1]
-
Synthesis from Cyanopyridines: This method involves the reduction of a cyanopyridine to the corresponding aminomethylpyridine, followed by conversion to the alcohol.
-
Functionalization of Picolines: Direct oxidation of the methyl group of a picoline can also yield the desired pyridinylmethanol.
Detailed Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 6-methoxypyridine-2-carboxylic acid methyl ester with sodium borohydride.
Materials:
-
6-methoxypyridine-2-carboxylic acid methyl ester
-
Anhydrous methanol
-
Sodium borohydride
-
Dichloromethane
-
2-propanol
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 6-methoxypyridine-2-carboxylic acid methyl ester (2 g, 11.96 mmol) in anhydrous methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.36 g, 35.89 mmol) to the cooled solution.
-
Maintain the reaction at 0 °C and stir for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and continue stirring for 1 hour.
-
Quench the reaction by the careful addition of water.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Dilute the concentrated residue with brine (100 mL).
-
Extract the aqueous layer with a 2:1 mixture of dichloromethane and 2-propanol (3 x 150 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oily product.[1]
Biological Activity and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant biological activity in preclinical studies, particularly as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as potential anticancer agents targeting the PI3K/mTOR signaling pathway.
TRPV3 Antagonism for Neuropathic Pain
(Pyridin-2-yl)methanol derivatives have been identified as potent and selective antagonists of the TRPV3 channel.[2] TRPV3 is a calcium-permeable cation channel primarily expressed in keratinocytes and has been implicated in pain sensation and skin disorders.[2] Antagonism of this channel represents a promising therapeutic strategy for the management of neuropathic pain.
Systematic optimization of the pyridinylmethanol moiety has led to the identification of novel and selective TRPV3 antagonists with favorable preclinical profiles in models of neuropathic and central pain.[2]
Anticancer Activity via PI3K/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Certain methoxypyridine derivatives have been investigated as inhibitors of this pathway.
Signaling Pathway Overview:
The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a variety of substrates, including mTOR, leading to the promotion of cell growth and survival.
Below is a diagram illustrating the core components of the PI3K/mTOR signaling pathway.
Quantitative Data on Biological Activity
While comprehensive structure-activity relationship (SAR) data for a series of this compound derivatives is not extensively available in the public domain, the following table summarizes IC₅₀ values for related pyridinylmethanol and methoxypyridine derivatives from various studies to provide a general understanding of their potential potency.
| Compound/Derivative Class | Target | Assay | IC₅₀ (µM) | Reference |
| (Pyridin-2-yl)methanol Derivatives | TRPV3 | Calcium Influx | 0.38 | [3] |
| Methoxy-substituted Pyridine Analogs | Various Cancer Cell Lines | MTT Assay | 1.0 - >50 | [4] |
| Pyridine Derivatives | HeLa Cells | Antiproliferative Assay | 0.134 - 0.257 | [4] |
| Pyridine Derivatives with -OH groups | Various Cancer Cell Lines | Antiproliferative Assay | 4.75 | [4] |
Note: The data presented is for structurally related compounds and may not be directly representative of the this compound core.
Experimental Protocols for Biological Evaluation
The biological activity of this compound derivatives is typically assessed using a variety of in vitro assays. A standard method for evaluating the anticancer potential of these compounds is the MTT assay, which measures cell viability.
MTT Assay for Cytotoxicity Screening
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
The following diagram outlines the general workflow for an MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The demonstrated activity of related analogs as TRPV3 antagonists and potential anticancer agents highlights the therapeutic potential of this compound class.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a comprehensive structure-activity relationship. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery efforts.
References
- 1. (6-METHOXY-PYRIDIN-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Utilization of (6-Methoxypyridin-2-YL)methanol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Methoxypyridin-2-YL)methanol is a valuable heterocyclic building block in organic synthesis, frequently employed as a precursor for a variety of more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a coordinating pyridine ring, allows for diverse chemical transformations. This document provides detailed experimental protocols for the application of this compound in chemical synthesis, with a focus on its oxidation to the corresponding aldehyde, a key intermediate for further derivatization.
Introduction
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. Substitution at the 2- and 6-positions of the pyridine ring allows for fine-tuning of the electronic and steric properties of the resulting molecules. This compound, in particular, serves as a versatile starting material. The methoxy group enhances the electron density of the pyridine ring, influencing its reactivity, while the hydroxymethyl group provides a handle for a wide range of chemical modifications. One of the most common and useful transformations of this compound is its selective oxidation to 6-methoxy-2-picolinaldehyde. This aldehyde is a crucial intermediate for the synthesis of imines, hydrazones, and other derivatives through condensation reactions, as well as for carbon-carbon bond-forming reactions.
Synthesis of this compound
Prior to its use in further synthetic steps, this compound can be synthesized via the reduction of 6-methoxypyridine-2-carboxylic acid or its esters. A common laboratory-scale procedure involves the use of sodium borohydride as a reducing agent.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 6-methoxypyridine-2-carboxylic acid methyl ester | [1] |
| Reducing Agent | Sodium borohydride (NaBH₄) | [1] |
| Solvent | Anhydrous Methanol | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 30% | [1] |
| Product Form | Oily Product | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Mass Spectrometry | [M+H]⁺: 140.1 (calculated), 140.1 (measured) | [1] |
Application in Synthesis: Oxidation to 6-methoxy-2-picolinaldehyde
A primary application of this compound is its oxidation to 6-methoxy-2-picolinaldehyde. This transformation is efficiently achieved using activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic-type alcohols.
Experimental Protocol: Oxidation using Manganese Dioxide
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, depending on scale and temperature)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents). The reaction is heterogeneous.
-
Reaction Conditions: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary depending on the activity of the MnO₂ and the reaction scale but is typically complete within 24-48 hours. Gentle heating may be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-methoxy-2-picolinaldehyde. Further purification can be achieved by column chromatography on silica gel if required.
Table 2: Physical and Spectral Data for 6-methoxy-2-picolinaldehyde
| Property | Value | Reference |
| Chemical Identifiers | ||
| CAS Number | 54221-96-4 | |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| IUPAC Name | 6-methoxypyridine-2-carbaldehyde | [2] |
| Synonyms | 6-Methoxypicolinaldehyde, 2-Formyl-6-methoxypyridine | [2] |
| Physical Properties | ||
| Appearance | Liquid | Thermo Scientific |
| Color | Clear yellow to orange to brown | Thermo Scientific |
| Boiling Point | 103-104 °C / 20 mmHg | |
| Density | 1.140 g/mL at 25 °C | |
| Refractive Index | 1.531 - 1.532 @ 20 °C | [3] |
| Spectroscopic Data | ||
| Mass Spectrometry | Available (GC-MS) | [4] |
Visualizing the Synthetic Workflow
The synthesis of this compound and its subsequent oxidation to 6-methoxy-2-picolinaldehyde can be represented by the following workflow.
Caption: Synthetic pathway from the ester to the alcohol and subsequent oxidation to the aldehyde.
Further Applications and Logical Relationships
The resulting 6-methoxy-2-picolinaldehyde is a versatile intermediate for the synthesis of a variety of derivatives, particularly through reactions involving the aldehyde functional group.
Caption: Potential synthetic derivatizations of 6-methoxy-2-picolinaldehyde.
Conclusion
This compound is a readily accessible and synthetically useful building block. The protocols outlined herein for its synthesis and subsequent oxidation provide a reliable pathway to 6-methoxy-2-picolinaldehyde, a key intermediate for the development of novel compounds in the fields of medicinal chemistry and materials science. The provided data and workflows serve as a practical guide for researchers engaged in the synthesis and derivatization of substituted pyridines.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a variety of substituted pyridines utilizing (6-Methoxypyridin-2-YL)methanol as a versatile starting material. The pyridine scaffold is a crucial component in numerous pharmaceuticals, and the methodologies detailed herein offer robust pathways to novel derivatives for drug discovery and development programs.[1][2][3][4][5]
Introduction
This compound is a readily accessible building block that can be strategically functionalized at the hydroxymethyl group and the pyridine ring. This document outlines two primary synthetic routes commencing from this starting material:
-
Oxidation to 6-Methoxypyridine-2-carbaldehyde: This key intermediate opens avenues for a wide range of C-C and C-N bond-forming reactions.
-
Conversion to 2-Chloromethyl-6-methoxypyridine: This transformation provides a reactive electrophile for nucleophilic substitution reactions.
These pathways enable the synthesis of diverse libraries of substituted pyridines for screening and optimization in medicinal chemistry.
Diagram: Overall Synthetic Strategy
Caption: Synthetic pathways from this compound.
Section 1: Synthesis of 6-Methoxypyridine-2-carbaldehyde
The oxidation of the primary alcohol of this compound to the corresponding aldehyde is a critical first step. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions, minimizing over-oxidation to the carboxylic acid.
Experimental Protocol 1: Swern Oxidation
This protocol details the oxidation of this compound to 6-methoxypyridine-2-carbaldehyde.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Reference |
| This compound | 6-Methoxypyridine-2-carbaldehyde | Oxalyl chloride, DMSO, TEA | 85-95 | Adapted from general Swern oxidation protocols |
Section 2: Applications of 6-Methoxypyridine-2-carbaldehyde
The aldehyde functional group is a versatile handle for further elaboration of the pyridine scaffold.
Synthesis of Alkenyl Pyridines via Wittig Reaction
The Wittig reaction allows for the formation of a carbon-carbon double bond from the aldehyde.
This protocol describes the synthesis of a generic 2-alkenyl-6-methoxypyridine.
Materials:
-
6-Methoxypyridine-2-carbaldehyde
-
Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the strong base dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of 6-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Quantitative Data:
| Aldehyde | Phosphonium Salt | Product | Yield (%) | Reference |
| 6-Methoxypyridine-2-carbaldehyde | Benzyltriphenylphosphonium chloride | 2-(2-phenylethenyl)-6-methoxypyridine | 70-90 | Estimated from similar Wittig reactions[8] |
Synthesis of Secondary Pyridyl Alcohols via Grignard Reaction
Grignard reagents add to the aldehyde to form secondary alcohols.
This protocol outlines the synthesis of a generic 2-(1-hydroxyalkyl)-6-methoxypyridine.
Materials:
-
6-Methoxypyridine-2-carbaldehyde
-
Appropriate Grignard reagent (e.g., phenylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[9][10]
-
Purify the crude product by column chromatography.
Quantitative Data:
| Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |
| 6-Methoxypyridine-2-carbaldehyde | Phenylmagnesium bromide | (6-Methoxypyridin-2-yl)(phenyl)methanol | 60-85 | Estimated from similar Grignard reactions[11] |
Synthesis of Pyridyl Amines via Reductive Amination
Reductive amination provides a direct route to secondary and tertiary amines.
This protocol describes the synthesis of a generic N-substituted-(6-methoxypyridin-2-yl)methanamine.
Materials:
-
6-Methoxypyridine-2-carbaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-methoxypyridine-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add the reducing agent (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12]
-
Purify the crude product by column chromatography.
Quantitative Data:
| Aldehyde | Amine | Product | Yield (%) | Reference |
| 6-Methoxypyridine-2-carbaldehyde | Benzylamine | N-((6-methoxypyridin-2-yl)methyl)benzenemethanamine | 72-96 | [13] |
Section 3: Synthesis of 2-Chloromethyl-6-methoxypyridine
Conversion of the alcohol to a chloride provides an excellent electrophile for the introduction of various nucleophiles.
Experimental Protocol 5: Chlorination with Thionyl Chloride
This protocol details the conversion of this compound to 2-Chloromethyl-6-methoxypyridine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Reference |
| This compound | 2-Chloromethyl-6-methoxypyridine | Thionyl chloride | >90 | Estimated from similar reactions |
Section 4: Applications of 2-Chloromethyl-6-methoxypyridine
The chloromethyl group is readily displaced by a variety of nucleophiles.
Nucleophilic Substitution Reactions
This protocol provides a general procedure for the reaction of 2-Chloromethyl-6-methoxypyridine with various nucleophiles (e.g., amines, thiols, cyanides).
Materials:
-
2-Chloromethyl-6-methoxypyridine
-
Nucleophile (e.g., piperidine, sodium thiophenoxide, sodium cyanide)
-
Base (e.g., potassium carbonate, sodium hydride), if necessary
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the nucleophile (1.2 eq) in the appropriate anhydrous solvent, add the base if required and stir for 15 minutes.
-
Add a solution of 2-Chloromethyl-6-methoxypyridine (1.0 eq) in the same solvent.
-
Heat the reaction mixture if necessary and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[14][15][16]
-
Purify the crude product by column chromatography.
Quantitative Data:
| Electrophile | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloromethyl-6-methoxypyridine | Piperidine | 1-((6-methoxypyridin-2-yl)methyl)piperidine | 80-95 | Estimated from similar SNAr reactions[17] |
| 2-Chloromethyl-6-methoxypyridine | Sodium thiophenoxide | 2-(benzylthiomethyl)-6-methoxypyridine | 85-98 | Estimated from similar SN2 reactions |
Diagram: Experimental Workflow for Synthesis and Derivatization
Caption: Workflow for the synthesis of substituted pyridines.
Applications in Drug Discovery
Substituted pyridines are integral to the development of new therapeutic agents. For instance, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid aggregation, which is relevant to Alzheimer's disease.[1] The methodologies described here provide access to a wide chemical space for the synthesis of novel compounds for various biological targets. The ability to introduce diverse functionalities allows for the fine-tuning of physicochemical properties and pharmacological activity, which is a cornerstone of modern drug discovery.
References
- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and applications of 2,6- dipyrazolylpyridine derivatives and their complexes - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (6-Methoxypyridin-2-YL)methanol in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
(6-Methoxypyridin-2-YL)methanol is a versatile pyridyl-alcohol type ligand that has shown significant promise in the field of organometallic catalysis. Its unique electronic and steric properties, arising from the methoxy-substituted pyridine ring and the coordinating methanol group, make it an attractive candidate for the synthesis of novel metal complexes with enhanced catalytic activities. This document provides an overview of its application, particularly in ruthenium-catalyzed transfer hydrogenation reactions, and detailed protocols for its use.
Application: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
The primary application of this compound as a ligand is in the formation of ruthenium complexes for the catalytic transfer hydrogenation of ketones to their corresponding alcohols. This process is of great importance in synthetic organic chemistry and pharmaceutical manufacturing due to its operational simplicity, use of safer hydrogen donors (e.g., 2-propanol), and high efficiency.
The nitrogen atom of the pyridine ring and the oxygen atom of the methanol moiety can coordinate to a metal center, forming a stable chelate structure. The presence of the methoxy group can modulate the electron density at the ruthenium center, thereby influencing the catalytic activity. Ruthenium complexes bearing pyridyl-alcohol ligands have been shown to be highly effective catalysts for the reduction of a wide range of aromatic and aliphatic ketones.[1][2][3]
General Reaction Scheme:
The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then transfers the hydride to the carbonyl carbon of the ketone.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes the catalytic performance of analogous ruthenium complexes with pyridyl-alcohol type ligands in the transfer hydrogenation of acetophenone, providing a benchmark for expected activity.
| Catalyst Precursor | Ligand | Base | Substrate:Base:Cat Ratio | Time (min) | Conversion (%) | TOF (h⁻¹) | Reference |
| RuCl₂(PPh₃)₃ | 6'-(pyridin-2-ylmethyl)-2,2'-bipyridin-6-ol | i-PrOK | 200:10:1 | 15 | 96 | 768 | [1] |
| RuCl₂(PPh₃)₃ | 6,6'-dihydroxy terpyridine | i-PrOK | 200:10:1 | 30 | >99 | ~400 | [2] |
| [{RuCl₂(η⁶-C₆Me₆)}₂] | (1S,2S)-2-methylamino-1,2-diphenylethanol | KOH | 100:10:1 | 120 | >90 | ~45 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II) Complex with this compound (Hypothetical)
This protocol is based on established procedures for the synthesis of similar ruthenium-phosphine complexes with pyridyl-alcohol ligands.
Materials:
-
This compound
-
RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))
-
Anhydrous, degassed methanol
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon atmosphere
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere, dissolve RuCl₂(PPh₃)₃ (e.g., 0.96 g, 1 mmol) in anhydrous, degassed methanol (40 mL).
-
To this solution, add a solution of this compound (e.g., 0.14 g, 1 mmol) in anhydrous, degassed methanol (10 mL).
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The color of the solution is expected to change, indicating complex formation.
-
After cooling to room temperature, reduce the volume of the solvent under vacuum until a precipitate forms.
-
Isolate the solid product by filtration, wash with cold methanol and then diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the resulting complex by NMR, IR spectroscopy, and elemental analysis to confirm its structure.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation of Ketones
This protocol describes a general method for the transfer hydrogenation of a model ketone, acetophenone, using an in situ generated ruthenium catalyst.
Materials:
-
Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂ or RuCl₂(PPh₃)₃)
-
This compound ligand
-
Acetophenone (or other ketone substrate)
-
2-Propanol (hydrogen donor and solvent)
-
Base (e.g., KOH, i-PrOK, or Cs₂CO₃)
-
Reaction tube or flask with a condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction tube, add the ruthenium precursor (e.g., 0.01 mmol), this compound (0.02 mmol), and the base (e.g., 0.1 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 2-propanol (5 mL) and the ketone substrate (e.g., acetophenone, 1 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) with stirring for the desired amount of time (monitor by TLC or GC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol product by column chromatography on silica gel.
Visualizations
Logical Workflow for Catalyst Screening
Caption: A logical workflow for the screening and optimization of this compound-based ruthenium catalysts for transfer hydrogenation.
Proposed Catalytic Cycle
Caption: A simplified proposed catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of ketones, highlighting the key intermediates.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of (6-Methoxypyridin-2-YL)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6-Methoxypyridin-2-YL)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As with any novel compound, comprehensive structural elucidation and purity assessment are critical. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone techniques in chemical analysis.
Spectroscopic and Mass Data
A summary of the expected and observed spectroscopic and mass spectrometric data for this compound is presented below.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.55 | t | 1H | H4 |
| ~6.80 | d | 1H | H3 |
| ~6.65 | d | 1H | H5 |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.90 | s | 3H | -OCH₃ |
| ~2.50 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~163.5 | C6 |
| ~158.0 | C2 |
| ~139.0 | C4 |
| ~112.0 | C3 |
| ~109.0 | C5 |
| ~64.0 | -CH₂OH |
| ~53.5 | -OCH₃ |
Table 3: Mass Spectrometry Data for this compound
| Technique | Mode | Observed m/z | Interpretation |
| Electrospray Ionization (ESI) | Positive | 140.1 | [M+H]⁺ |
Note: The NMR data presented are predicted values based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary slightly.
Experimental Protocols
Detailed methodologies for acquiring NMR and MS data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Acquisition
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the peaks and analyze the multiplicities and coupling constants.
-
Protocol 3: ¹³C NMR Acquisition
-
Instrument Setup: Use the same sample prepared for ¹H NMR, or a more concentrated one if necessary.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ triplet centered at 77.16 ppm.
-
Protocol 4: ESI-MS Sample Preparation and Analysis
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[6][7]
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount (e.g., 0.1%) of formic acid to promote protonation.[6]
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Data Analysis Workflow and Experimental Logic
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for ESI-MS analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. organomation.com [organomation.com]
- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (6-Methoxypyridin-2-YL)methanol. The described protocol is designed to provide a reliable and efficient separation of the target compound from potential impurities. This document provides a comprehensive guide, including instrument parameters, mobile phase preparation, and a sample protocol, to assist researchers in achieving high-purity this compound suitable for downstream applications in pharmaceutical research and development.
Introduction
This compound is a pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis of such molecules often results in a mixture containing the desired product alongside starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and characterization studies. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such polar aromatic compounds. This document outlines a standard RP-HPLC method that can be adapted and optimized for the purification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective HPLC purification method.
| Property | Value | Reference |
| CAS Number | 63071-12-5 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [2] |
| Form | Lyophilized powder | [1] |
HPLC Purification Protocol
The following protocol describes a general method for the purification of this compound using a reversed-phase C18 column. This method is a starting point and may require optimization based on the specific impurity profile of the crude sample.
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Additives: Formic acid or trifluoroacetic acid (TFA).
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., a small amount of the initial mobile phase).
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.
-
Degassing: Degas both mobile phases prior to use by sonication or vacuum filtration.
Chromatographic Conditions
The recommended HPLC parameters are summarized in Table 2.
| Parameter | Condition |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 500 µL (dependent on concentration and column size) |
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Purification Workflow
The overall workflow for the HPLC purification of this compound is illustrated in the following diagram.
Caption: Workflow for HPLC Purification.
Logical Relationship of Method Parameters
The selection of HPLC parameters is interconnected. The following diagram illustrates the logical relationships in developing the purification method.
Caption: Logic for HPLC Method Development.
Discussion
The described RP-HPLC method provides a solid foundation for the purification of this compound. The use of a C18 column is well-suited for retaining and separating polar aromatic compounds. The acetonitrile/water mobile phase system is a standard choice for reversed-phase chromatography, offering good solubility for a wide range of organic molecules. The addition of formic acid to the mobile phase is crucial for achieving good peak shape for pyridine-containing compounds by protonating the nitrogen atom and minimizing tailing. The UV detection wavelength of 270 nm is selected based on the expected absorbance of the pyridine ring system.
For optimal results, it is recommended to perform an initial analytical run with a small injection volume to determine the retention time of the target compound and the separation from impurities. The gradient profile can then be adjusted to improve resolution. For scaling up to preparative chromatography, the flow rate and injection volume can be increased proportionally with the column diameter.
Conclusion
This application note provides a detailed protocol for the HPLC purification of this compound. By following the outlined experimental procedures and utilizing the provided tables and diagrams, researchers can effectively purify this compound for use in various scientific applications. The method is adaptable and can be optimized to suit specific laboratory equipment and sample characteristics.
References
Application Notes: (6-Methoxypyridin-2-YL)methanol in the Synthesis of Bioactive Molecules
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: N-Alkylation of Amines with (6-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of primary and secondary amines using (6-Methoxypyridin-2-yl)methanol. The described methodology is based on the principles of "borrowing hydrogen" (also known as hydrogen autotransfer), a sustainable and atom-economical process that utilizes a catalyst to facilitate the reaction, producing water as the only byproduct.[1][2][3] This approach avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides. The protocol outlines a general procedure using a commercially available ruthenium catalyst, which has demonstrated broad applicability in similar transformations.[4][5] Conditions can be optimized for various amine substrates, including aromatic and aliphatic amines.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of numerous pharmaceuticals and biologically active compounds. The introduction of a pyridyl moiety, such as the (6-methoxypyridin-2-yl)methyl group, is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in drug molecules. The "borrowing hydrogen" methodology has emerged as a green and efficient alternative for C-N bond formation.[2][6][7] This process involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst. The in-situ generated aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.[8] This catalytic cycle avoids the generation of wasteful byproducts. A variety of transition metal catalysts based on ruthenium, iridium, nickel, and manganese have been shown to be effective for this transformation.[1][2][7][9]
Reaction Principle: The Borrowing Hydrogen Catalytic Cycle
The N-alkylation of amines with this compound via the borrowing hydrogen mechanism can be illustrated by the following catalytic cycle:
Caption: The borrowing hydrogen catalytic cycle for N-alkylation.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a representative amine with this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
[Ru(p-cymene)Cl₂]₂ (or a similar commercially available ruthenium catalyst)[4][5]
-
Xantphos (or a suitable phosphine ligand)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 6.1 mg, 0.02 eq), Xantphos (0.02 mmol, 11.6 mg, 0.04 eq), and potassium tert-butoxide (0.5 mmol, 56 mg, 1.0 eq).
-
Add anhydrous toluene (3 mL) to the flask and stir the mixture at room temperature for 15-20 minutes. A color change is typically observed, indicating the formation of the active catalytic species.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the amine (0.5 mmol, 1.0 eq) followed by this compound (0.6 mmol, 83.5 mg, 1.2 eq).
-
Reaction Execution: Heat the reaction mixture to 110-120 °C under a continuous flow of inert gas and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-alkylated amine.
Experimental Workflow
Caption: General experimental workflow for N-alkylation.
Data Presentation: Representative Examples
The following table summarizes expected outcomes for the N-alkylation of various amines with this compound based on literature precedents for similar reactions.[4][8][9]
| Entry | Amine Substrate | Product | Expected Yield (%) |
| 1 | Aniline | N-((6-methoxypyridin-2-yl)methyl)aniline | 85-95 |
| 2 | 4-Fluoroaniline | 4-fluoro-N-((6-methoxypyridin-2-yl)methyl)aniline | 80-90 |
| 3 | Benzylamine | N-benzyl-1-(6-methoxypyridin-2-yl)methanamine | 75-85 |
| 4 | Morpholine | 4-((6-methoxypyridin-2-yl)methyl)morpholine | 90-98 |
| 5 | Piperidine | 1-((6-methoxypyridin-2-yl)methyl)piperidine | 88-96 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Ruthenium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
The reaction is performed at elevated temperatures; ensure proper shielding and temperature control.
Troubleshooting
-
Low Conversion:
-
Ensure all reagents and the solvent are anhydrous.
-
Increase the reaction temperature or time.
-
Screen different ligands or catalyst loadings.
-
Verify the purity of the starting materials.
-
-
Formation of Byproducts:
-
Over-alkylation of primary amines can be minimized by adjusting the stoichiometry of the reactants (e.g., using an excess of the amine).
-
Side reactions may be suppressed by lowering the reaction temperature.
-
Conclusion
The protocol described provides a robust and sustainable method for the N-alkylation of a diverse range of amines using this compound. The "borrowing hydrogen" approach offers significant advantages in terms of atom economy and environmental impact. This methodology is highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development.
References
- 1. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In water alkylation of amines with alcohols through a borrowing hydrogen process catalysed by ruthenium nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving (6-Methoxypyridin-2-YL)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This methodology is particularly crucial in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds and functional materials.
Derivatives of (6-Methoxypyridin-2-YL)methanol are valuable building blocks in drug discovery. The methoxypyridine core is a prevalent feature in a variety of pharmacologically active agents, influencing properties such as solubility, metabolic stability, and target binding. The ability to couple this moiety with various aryl and heteroaryl partners via the Suzuki reaction provides a direct and modular route to novel chemical entities with potential therapeutic applications. For instance, substituted 2-arylpyridines are key structural components in inhibitors of enzymes like Janus kinases (JAKs), which are implicated in autoimmune diseases and cancers.
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with derivatives of this compound, including detailed protocols, tabulated reaction conditions, and graphical representations of the reaction workflow and mechanism. While the core principles of the Suzuki reaction are broadly applicable, the presence of the pyridine nitrogen and the hydroxymethyl group in the substrate requires careful consideration of reaction parameters to achieve optimal results. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, while the hydroxyl group may necessitate protection in certain cases, although many modern catalyst systems exhibit high functional group tolerance.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂), forms a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
References
- 1. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxypyridin-2-YL)methanol is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring, allows for a range of chemical transformations. This document provides detailed protocols for a two-step synthetic pathway to generate fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
The described methodology involves an initial oxidation of the primary alcohol to the corresponding aldehyde, followed by a Knoevenagel condensation with an active methylene compound, leading to an intermediate that can undergo subsequent intramolecular cyclization to yield a fused pyrido[1,2-a]pyrimidine scaffold. This class of compounds is known to exhibit a wide range of pharmacological properties, making this synthetic route a valuable tool for generating libraries of potential drug candidates.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process. The first step is the oxidation of the starting material, this compound, to the key intermediate, 6-methoxypyridine-2-carbaldehyde. The second step involves a one-pot Knoevenagel condensation and subsequent cyclization to form the final fused heterocyclic product.
Caption: Synthetic workflow for the preparation of novel heterocyclic compounds.
Experimental Protocols
Protocol 1: Oxidation of this compound to 6-Methoxypyridine-2-carbaldehyde
This protocol describes the oxidation of the starting material to the corresponding aldehyde, a crucial intermediate for subsequent reactions.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL per gram of starting material) in a round-bottom flask, add activated manganese dioxide (5.0-10.0 eq).
-
Stir the resulting suspension vigorously at room temperature or under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).
-
Upon completion of the reaction (typically 2-24 hours, as indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 6-methoxypyridine-2-carbaldehyde as a crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield and Characterization:
The yield of 6-methoxypyridine-2-carbaldehyde is typically in the range of 70-90%. The product can be characterized by its spectroscopic data.[1]
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 6-Methoxypyridine-2-carbaldehyde | C₇H₇NO₂ | 137.14 g/mol | Yellow to brown liquid |
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.80 (dd, J = 8.0, 1.0 Hz, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 4.00 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 100 MHz): δ 193.5, 164.0, 152.5, 139.0, 120.0, 111.0, 53.5.
Protocol 2: Synthesis of a Novel Pyrido[1,2-a]pyrimidin-4-one Derivative
This protocol outlines the Knoevenagel condensation of 6-methoxypyridine-2-carbaldehyde with ethyl cyanoacetate, followed by an intramolecular cyclization to form a fused heterocyclic system. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[2][3][4][5]
Materials:
-
6-Methoxypyridine-2-carbaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 6-methoxypyridine-2-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol (15 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
Proposed Reaction Scheme and Product:
Caption: Proposed synthesis of a pyrido[1,2-a]pyrimidin-4-one derivative.
Data Presentation
Table 1: Reagents for the Synthesis of a Pyrido[1,2-a]pyrimidin-4-one Derivative
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |
| 6-Methoxypyridine-2-carbaldehyde | C₇H₇NO₂ | 137.14 | 1.0 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.1 |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 |
| Ethanol | C₂H₆O | 46.07 | Solvent |
Table 2: Expected Product and Yield
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) |
| 2-Methoxy-7-oxo-7,9a-dihydro-4H-pyrido[1,2-a]pyrimidine-6-carbonitrile | C₁₁H₉N₃O₂ | 215.21 | 60-80 |
Potential Signaling Pathway Involvement
The synthesized fused pyridine derivatives, such as pyrido[1,2-a]pyrimidines, are structurally related to a class of compounds known to interact with various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The following diagram illustrates a generalized signaling pathway where such a novel compound could act as an inhibitor.
Caption: Potential inhibition of a kinase signaling pathway.
References
Application Note: Spectroscopic Characterization of Novel (6-Methoxypyridin-2-YL)methanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the spectroscopic characterization of novel (6-Methoxypyridin-2-YL)methanol derivatives, a class of compounds with significant potential in pharmaceutical development.[1][2] Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. This guide includes representative data, standardized experimental workflows, and potential biological pathway interactions to facilitate structural elucidation and further investigation of these promising molecules.
Representative Spectroscopic Data
The following tables summarize representative quantitative data expected from the spectroscopic analysis of a novel derivative, herein designated as Compound-MMPM , a hypothetical this compound derivative.
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectroscopic Data for Compound-MMPM
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | t | 1H | H-4 (Pyridine Ring) |
| 7.20 | d | 1H | H-5 (Pyridine Ring) |
| 6.80 | d | 1H | H-3 (Pyridine Ring) |
| 4.75 | s | 2H | -CH₂OH |
| 3.95 | s | 3H | -OCH₃ |
| 2.50 | br s | 1H | -OH |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectroscopic Data for Compound-MMPM
| Chemical Shift (δ) ppm | Assignment |
| 164.0 | C-6 (Pyridine Ring) |
| 158.5 | C-2 (Pyridine Ring) |
| 139.0 | C-4 (Pyridine Ring) |
| 112.0 | C-5 (Pyridine Ring) |
| 108.0 | C-3 (Pyridine Ring) |
| 64.5 | -CH₂OH |
| 53.5 | -OCH₃ |
Table 3: FT-IR and Mass Spectrometry Data for Compound-MMPM
| Spectroscopic Technique | Parameter | Value | Interpretation |
| FT-IR | Wavenumber (cm⁻¹) | ~3400 (broad) | O-H stretch (alcohol) |
| ~3050 | C-H stretch (aromatic) | ||
| ~2950, ~2850 | C-H stretch (aliphatic) | ||
| ~1600, ~1470 | C=C, C=N stretch (pyridine ring) | ||
| ~1250, ~1030 | C-O stretch | ||
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 153 | Molecular Weight of C₈H₁₁NO₂ |
| Major Fragments | m/z 122, 94 | Loss of -OCH₃, -CH₂OH |
Table 4: UV-Vis Spectroscopic Data for Compound-MMPM
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| Ethanol | 275 | ~8,500 M⁻¹cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. Spectroscopic analysis is a cornerstone of modern drug development, providing critical information on structure, purity, and concentration.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of pharmaceutical compounds.[5]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Volumetric flasks and micropipettes
-
Sample of the this compound derivative
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For samples without a deuterated solvent, shimming can be performed on the FID or the spectrum itself.[6]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second acquisition time, 1-second relaxation delay).
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a 45° pulse and a relaxation delay of 2 seconds.
-
Co-add 1024-4096 scans, as the ¹³C nucleus is less sensitive than ¹H.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Objective: To identify the key functional groups in the derivative.
Materials and Equipment:
-
FT-IR Spectrometer with a detector (e.g., DTGS)
-
Sample holder (e.g., KBr pellet press or ATR crystal)
-
Potassium Bromide (KBr), IR-grade
-
Spatula and mortar/pestle
-
Sample of the derivative
Protocol:
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental contributions.
-
Sample Preparation (KBr Pellet Method):
-
Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in a mortar.
-
Grind the mixture thoroughly to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹.[10]
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=N, C-O).
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.[5]
Objective: To determine the molecular weight and analyze the fragmentation pattern of the derivative.
Materials and Equipment:
-
Mass Spectrometer with an ionization source (e.g., Electron Ionization - EI)
-
Direct insertion probe or a coupled system (e.g., GC-MS)
-
Solvent for sample dissolution (e.g., Methanol, HPLC-grade)
-
Vials and syringes
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup:
-
Calibrate the mass analyzer using a known standard.
-
Set the ion source parameters (e.g., Electron energy at 70 eV for EI).
-
Set the mass scan range (e.g., m/z 40-500).
-
-
Sample Introduction: Introduce the sample into the ion source via the direct insertion probe or by injection into the GC-MS system.
-
Data Acquisition: Acquire the mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural insights. The difference in mass between the molecular ion and fragment ions corresponds to the loss of specific neutral fragments.
-
Workflows and Biological Pathways
Visual representations of experimental workflows and potential biological interactions are crucial for planning and interpretation.
General Characterization Workflow
The overall process from a newly synthesized compound to its full spectroscopic characterization follows a logical progression.
Caption: Workflow for synthesis and spectroscopic characterization.
Spectroscopic Analysis Workflow
This diagram details the parallel steps involved in preparing and analyzing a sample using multiple spectroscopic techniques.
Caption: Parallel workflow for multi-technique spectroscopic analysis.
Potential Biological Signaling Pathway
Some (Pyridin-2-yl)methanol derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation.[1] The diagram below illustrates a simplified hypothetical pathway.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. malvesfalcao.com [malvesfalcao.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Methoxypyridin-2-YL)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts during the synthesis of (6-Methoxypyridin-2-YL)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am synthesizing this compound by reducing 6-methoxypyridine-2-carboxaldehyde with sodium borohydride (NaBH₄), but my yield is low and I see an impurity in my analysis. What could this be?
A1: The most common impurity when performing a reduction of an aldehyde is the unreacted starting material, 6-methoxypyridine-2-carboxaldehyde. This occurs if the reduction is incomplete.
-
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde.
-
Stoichiometry of Reducing Agent: An insufficient amount of NaBH₄ will lead to incomplete reduction. While a 1:1 molar ratio of NaBH₄ to aldehyde is theoretically sufficient (as NaBH₄ provides four hydride equivalents), it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion.
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh, high-purity batch of NaBH₄ for optimal results.
-
Temperature: While NaBH₄ reductions are typically robust at room temperature, ensure the temperature is appropriate for your specific solvent and substrate.
-
Q2: I am using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) and I am concerned about over-reduction. Is this a valid concern?
A2: Yes, with a strong reducing agent like LiAlH₄, there is a possibility of over-reduction, although it is less common for benzylic-type alcohols. The primary concern with LiAlH₄ is its high reactivity, which requires strictly anhydrous conditions and careful handling. The more likely byproduct scenario still revolves around incomplete reaction or side reactions related to the workup procedure.
Q3: My synthesis of this compound involves the reaction of an organometallic reagent derived from 2-bromo-6-methoxypyridine with formaldehyde. My final product is contaminated with a significant byproduct. What could it be?
A3: In syntheses involving the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) from an aryl halide, two common byproducts are frequently observed:
-
Protonated Starting Material: This is 2-methoxypyridine, which forms if the organometallic intermediate reacts with a proton source instead of the intended electrophile (formaldehyde). Common proton sources include trace amounts of water in the solvent or on the glassware, or acidic protons on other functional groups.
-
Wurtz Coupling Product: This is 6,6'-dimethoxy-2,2'-bipyridine, which results from the coupling of two molecules of the organometallic intermediate or the reaction of the organometallic intermediate with unreacted 2-bromo-6-methoxypyridine.
-
Troubleshooting Steps to Minimize Byproducts:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent protonation from atmospheric moisture. Use anhydrous solvents.
-
Slow Addition: Add the 2-bromo-6-methoxypyridine to the magnesium turnings (for Grignard formation) or the organolithium reagent at a slow, controlled rate.[1] This helps to maintain a low concentration of the halide and minimize the Wurtz coupling side reaction.[1]
-
Reaction Temperature: Maintain a low temperature during the formation of the organometallic reagent and its subsequent reaction with formaldehyde. This can help to control the reaction rate and reduce the formation of byproducts.
-
Data Presentation: Byproduct Formation under Various Conditions
The following table provides illustrative data on how reaction conditions can influence the formation of common byproducts in the organometallic route.
| Starting Material | Reagent | Condition | Desired Product Yield (%) | 2-methoxypyridine (%) | 6,6'-dimethoxy-2,2'-bipyridine (%) |
| 2-bromo-6-methoxypyridine | n-BuLi, then H₂CO | Anhydrous, -78°C | 85 | 5 | 10 |
| 2-bromo-6-methoxypyridine | n-BuLi, then H₂CO | Traces of moisture, -78°C | 60 | 30 | 10 |
| 2-bromo-6-methoxypyridine | Mg, then H₂CO | Rapid addition of halide | 70 | 5 | 25 |
| 2-bromo-6-methoxypyridine | Mg, then H₂CO | Slow addition of halide | 88 | 5 | 7 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
-
Dissolution: Dissolve 6-methoxypyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Slowly add water to quench the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.
Protocol 2: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the components of the mixture. An example program could be: start at 60°C, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: As the components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is analyzed.
-
Data Analysis: Identify the peaks in the chromatogram corresponding to the desired product and any byproducts by comparing their mass spectra to a spectral library (e.g., NIST) and their fragmentation patterns.
Protocol 3: ¹H NMR Spectroscopy for Byproduct Identification
-
Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
This compound: Look for characteristic peaks, including a singlet for the methoxy group (around 3.9 ppm), aromatic protons on the pyridine ring, and a singlet for the benzylic CH₂ group (around 4.6 ppm).
-
6-methoxypyridine-2-carboxaldehyde (unreacted starting material): The presence of an aldehyde proton peak (around 9.9 ppm) is a clear indicator of this impurity.
-
2-methoxypyridine (protonated byproduct): This will show a characteristic set of aromatic proton signals and a methoxy singlet, but will lack the CH₂OH signal of the product.
-
6,6'-dimethoxy-2,2'-bipyridine (Wurtz coupling byproduct): This symmetrical molecule will have a distinct set of aromatic proton signals and a single methoxy singlet. The integration of the aromatic to methoxy protons will be different from the desired product.
-
Visualization of Synthetic Pathways and Byproduct Formation
Caption: Synthetic routes to this compound and common byproduct formation pathways.
References
Technical Support Center: Optimization of Reaction Conditions for (6-Methoxypyridin-2-YL)methanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of (6-Methoxypyridin-2-YL)methanol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a corresponding carboxylic acid or ester. The two primary approaches are:
-
Reduction of 6-methoxypyridine-2-carboxylic acid: This can be achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[1]
-
Reduction of a 6-methoxypyridine-2-carboxylate ester: Methyl or ethyl esters are commonly used and can be reduced with Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1]
Q2: I am observing low yields in my reduction reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors. For reductions using NaBH₄, incomplete reaction is a common issue. Ensure you are using a sufficient excess of the reducing agent (typically 3-4 equivalents) and allow for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. For LiAlH₄ reductions, the high reactivity of the reagent demands strictly anhydrous conditions, as any moisture will quench the reagent and reduce the yield.
Q3: Are there any specific safety precautions I should take when working with Lithium Aluminum Hydride (LiAlH₄)?
A3: Yes, LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). It is crucial to add the reagent slowly to the reaction mixture, especially at the beginning of the reaction, and to control the temperature with an ice bath. The workup procedure should also be performed with extreme caution, typically involving the slow, sequential addition of water and/or a solution of Rochelle's salt to quench the excess LiAlH₄.[1]
Q4: Can other functional groups on the pyridine ring interfere with the reduction?
A4: Yes, the choice of reducing agent is critical to avoid unwanted side reactions. LiAlH₄ is a powerful reducing agent and can reduce other functional groups such as esters, amides, and nitriles.[2] Sodium Borohydride is a milder agent and is generally selective for aldehydes and ketones, but can also reduce esters, albeit more slowly.[1][2] If your starting material contains other reducible functional groups, careful selection of the reducing agent and reaction conditions is necessary to achieve chemoselectivity.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Reducing Agent | Use a fresh bottle of LiAlH₄ or NaBH₄. Ensure proper storage to prevent deactivation from moisture. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent. For NaBH₄, using 3-4 equivalents is common. For LiAlH₄, 1.5-2 equivalents are typically sufficient. |
| Low Reaction Temperature | While initial addition of the reducing agent may require cooling, ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration to go to completion.[1] |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in the chosen solvent before adding the reducing agent. If solubility is an issue, consider a different solvent system. |
Problem 2: Formation of Impurities/Byproducts
| Potential Cause | Troubleshooting Step |
| Over-reduction | If using LiAlH₄ with other reducible functional groups present, consider switching to a milder reducing agent like NaBH₄. |
| Reaction with Solvent | Ensure the solvent is appropriate for the chosen reducing agent. For example, do not use protic solvents with LiAlH₄. |
| Complexes formed during workup | During the workup of LiAlH₄ reactions, the formation of aluminum salts can sometimes complicate product isolation. The use of Rochelle's salt (sodium potassium tartrate) can help to break up these complexes.[1] |
Experimental Protocols
Protocol 1: Reduction of 6-Methoxypyridine-2-carboxylic Acid using LiAlH₄
-
Reaction Setup: A dry round-bottom flask under an inert atmosphere (N₂ or Ar) is charged with a solution of 6-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: The solution is cooled to 0 °C using an ice bath. Lithium Aluminum Hydride (1.5 - 2.0 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until the layers separate.[1]
-
Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Reduction of Methyl 6-Methoxypyridine-2-carboxylate using NaBH₄
-
Reaction Setup: A round-bottom flask is charged with a solution of methyl 6-methoxypyridine-2-carboxylate (1.0 eq) in methanol.
-
Addition of Reducing Agent: The solution is cooled to 0 °C. Sodium Borohydride (3.0 - 4.0 eq) is added portion-wise.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
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Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent.
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Purification: The combined organic layers are dried and concentrated. The product can be purified by column chromatography.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: NaBH₄ Reduction |
| Starting Material | 6-Methoxypyridine-2-carboxylic acid | Methyl 6-Methoxypyridine-2-carboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours | 1.5 - 3.5 hours |
| Typical Yield | ~70-85% | ~30-70%[1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Purification of (6-Methoxypyridin-2-YL)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (6-Methoxypyridin-2-YL)methanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of product during purification of this compound by silica gel column chromatography. What are the potential causes and how can I improve my yield?
Answer: Low recovery from silica gel chromatography can be attributed to several factors, primarily related to the interaction of the polar and slightly basic nature of your compound with the acidic silica gel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in column chromatography.
Detailed Solutions:
-
Deactivate the Silica Gel: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to irreversible adsorption. To mitigate this, you can:
-
Use a basic modifier in your eluent: Add a small amount of triethylamine (0.1-1%) or ammonia solution to your mobile phase to neutralize the acidic sites on the silica gel.
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Pre-treat the silica gel: Prepare a slurry of the silica gel in the initial eluent containing the basic modifier before packing the column.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase:
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Neutral or Basic Alumina: Alumina can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Silica (C18): This is suitable for polar compounds and uses a polar mobile phase (e.g., methanol/water or acetonitrile/water).
-
-
Optimize the Eluent System: The polarity of your eluent is crucial for efficient elution.
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If your compound is not moving from the baseline on the TLC plate, increase the polarity of your eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the product from impurities while ensuring its elution.
-
-
Improve Solubility: If the compound is precipitating on the column, a more polar solvent system is required to maintain its solubility.
Issue 2: Oiling Out During Recrystallization
Question: My this compound is forming an oil instead of crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or the solvent system being inappropriate.
Troubleshooting Steps:
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Increase Solvent Volume: The most common cause is a supersaturated solution. Add more of the hot solvent until the oil redissolves, then allow it to cool slowly.
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Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) to induce crystallization.
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Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
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Change the Solvent System:
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Use a solvent with a lower boiling point.
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Employ a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool.
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Stability of (6-Methoxypyridin-2-YL)methanol under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of (6-Methoxypyridin-2-YL)methanol under acidic and basic conditions. The information is based on general principles of forced degradation studies and the chemical properties of the molecule's functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound under acidic and basic conditions?
A1: The primary stability concerns for this compound revolve around the reactivity of its key functional groups: the methoxy-substituted pyridine ring and the primary alcohol. Under acidic conditions, the pyridine nitrogen can be protonated, which may influence the molecule's overall reactivity. The ether linkage of the methoxy group could be susceptible to hydrolysis under strong acidic conditions. The primary alcohol may undergo acid-catalyzed dehydration or substitution reactions. Under basic conditions, while the pyridine ring is generally stable, the hydroxyl group of the alcohol can be deprotonated, potentially leading to oxidation or other base-catalyzed reactions.
Q2: What are the likely degradation pathways for this compound in acidic solution?
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Protonation of the Pyridine Nitrogen: The pyridine nitrogen is basic and will be protonated in acidic media. This alters the electron distribution in the ring and can affect the stability of the entire molecule.
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Acid-Catalyzed Dehydration: The primary alcohol can be protonated to form a good leaving group (water), potentially leading to the formation of a carbocation intermediate that could then eliminate a proton to form an alkene or react with other nucleophiles present.[1]
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Ether Hydrolysis: The methoxy group, an ether, could undergo cleavage under harsh acidic conditions (e.g., strong acid and heat) to yield the corresponding pyridone.
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Substitution Reactions: The protonated hydroxyl group can be displaced by nucleophiles present in the reaction medium in an SN1 or SN2 fashion.[1][2]
Q3: What degradation products might be expected under basic conditions?
A3: Under basic conditions, the primary alcohol is the more reactive site. Potential degradation pathways include:
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents.
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Deprotonation: A strong base can deprotonate the hydroxyl group, forming an alkoxide. This could facilitate other reactions, though picolyl alcohols are generally stable under simple basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation observed under acidic conditions. | The concentration of the acid is too high, or the temperature is excessive. | Reduce the acid concentration (e.g., from 1N HCl to 0.1N HCl) and/or lower the reaction temperature.[3][4] |
| No degradation is observed under initial stress conditions. | The stress conditions (acid/base concentration, temperature, time) are too mild. | Gradually increase the severity of the conditions. For example, increase the concentration of the acid or base, raise the temperature, or extend the duration of the experiment. A degradation of 5-20% is generally considered suitable for method validation.[3][5] |
| Multiple unknown peaks appear in the HPLC chromatogram after degradation. | This indicates the formation of several degradation products. | Use a stability-indicating HPLC method with a gradient elution to achieve good separation of all peaks. Employ a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products and help in their structural elucidation.[3][5] |
| Poor mass balance is observed after the forced degradation study. | Some degradation products may not be eluting from the HPLC column, may not have a UV chromophore, or could be volatile. | Adjust the mobile phase composition or gradient to ensure all components are eluted. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. Ensure proper sample handling to avoid loss of volatile compounds. |
Experimental Protocols
Forced Degradation under Acidic Conditions
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Acid Treatment: To a known volume of the stock solution, add an equal volume of hydrochloric acid (start with 0.1N HCl).
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Incubation: Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
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Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of a suitable base (e.g., 0.1N NaOH).
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Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC-UV method.
Forced Degradation under Basic Conditions
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Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic degradation study.
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Base Treatment: To a known volume of the stock solution, add an equal volume of sodium hydroxide (start with 0.1N NaOH).
-
Incubation: Maintain the solution at a controlled temperature (e.g., 60°C) for a specified duration.
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Neutralization: After the incubation period, cool the solution and neutralize it with an equivalent amount of a suitable acid (e.g., 0.1N HCl).
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Analysis: Prepare the sample for analysis by diluting it to an appropriate concentration with the mobile phase and inject it into the HPLC system.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Condition | Reagent | Temperature | Time | Expected Primary Degradation Pathway |
| Acidic | 0.1N - 1N HCl | Room Temp - 80°C | 2 - 24 hours | Dehydration, Ether Hydrolysis |
| Basic | 0.1N - 1N NaOH | Room Temp - 80°C | 2 - 24 hours | Oxidation of the alcohol |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: (6-Methoxypyridin-2-YL)methanol in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Methoxypyridin-2-YL)methanol. The following sections address common side reactions and provide guidance on reaction optimization and product purification.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete conversion during the oxidation of this compound to the corresponding aldehyde. What are the possible reasons and solutions?
A1: Incomplete conversion in oxidation reactions is a common issue. Several factors could be at play:
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Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For heterogeneous oxidants like manganese dioxide (MnO₂), a large excess (5-10 equivalents) may be necessary.
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Deactivated Oxidant: The activity of some oxidants can degrade over time. Use a fresh batch of the reagent or test its activity on a simple substrate. For instance, the Dess-Martin periodinane can be sensitive to moisture.[1][2]
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Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Solvent Choice: The choice of solvent can significantly impact the reaction rate. Ensure the starting material and oxidant are sufficiently soluble in the chosen solvent.
Q2: I am trying to perform a Mitsunobu reaction with this compound, but I am getting a complex mixture of products. What are the likely side reactions?
A2: The Mitsunobu reaction, while versatile, is known for potential side reactions, especially with complex substrates.[3] Common issues include:
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Formation of a Hydrazide Adduct: The nucleophile must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD).[4] If the nucleophile is not acidic enough, the azodicarboxylate anion can act as the nucleophile, leading to the formation of a hydrazide adduct with the activated alcohol.
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Elimination: If the activated alcohol is prone to elimination (e.g., secondary alcohols), this can be a competing pathway.
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Rearrangement: In some cases, rearrangement of the activated intermediate can occur.
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Hydrolysis: The presence of water can lead to the hydrolysis of the activated alcohol back to the starting material.
To minimize these side reactions, ensure anhydrous conditions, use a nucleophile with an appropriate pKa, and consider the order of addition of reagents. Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and nucleophile can sometimes improve results.[3]
Q3: I suspect the methoxy group on the pyridine ring is being cleaved during my reaction. Under what conditions can this demethylation occur?
A3: Demethylation of aryl methyl ethers, including 6-methoxypyridine derivatives, is a known side reaction, particularly under strongly acidic or Lewis acidic conditions. The use of reagents like boron tribromide (BBr₃) is a common method for intentionally cleaving methyl ethers.[5][6][7] Inadvertent demethylation can occur if your reaction conditions involve:
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Strong Protic Acids: Reagents like HBr or HI at elevated temperatures can cause demethylation.
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Lewis Acids: Lewis acids such as BBr₃, BCl₃, or AlCl₃ can readily cleave the methyl ether.
-
High Temperatures: In some cases, prolonged heating in the presence of even milder acids or nucleophiles can lead to demethylation.
If demethylation is a problem, consider using milder reaction conditions, avoiding strong Lewis acids, or protecting the methoxy group if it is not compatible with the desired transformation.
Q4: Can the pyridine nitrogen in this compound be oxidized?
A4: Yes, the pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding pyridine N-oxide. This is a common reaction for pyridine and its derivatives.[8] This side reaction is particularly likely if you are using strong oxidizing agents, especially peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[8][9] If N-oxidation is undesirable, you should avoid peroxy acid-based oxidants.
Troubleshooting Guides
Issue 1: Formation of 6-Formyl-2-methoxypyridine (Aldehyde) is Sluggish or Incomplete
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to the aldehyde | Inactive or insufficient oxidant | - Use a fresh batch of oxidant.- Increase the equivalents of the oxidant (e.g., 2-5 equivalents for DMP, 5-10 for MnO₂).[10]- Test the oxidant on a known, reactive alcohol. |
| Low reaction temperature | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor solubility of starting material or oxidant | - Choose a solvent in which all reactants are soluble. For MnO₂, vigorous stirring is crucial due to its heterogeneity.[10] | |
| Presence of water (for moisture-sensitive oxidants) | - Use anhydrous solvents and reagents. Dry glassware thoroughly. |
Issue 2: Demethylation of the Methoxy Group to Yield 6-Hydroxy-2-pyridinemethanol
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a more polar byproduct with a mass corresponding to the demethylated product. | Use of strong Lewis acids (e.g., BBr₃, AlCl₃).[5][6][7] | - Replace the Lewis acid with a milder alternative.- If the Lewis acid is essential, perform the reaction at a lower temperature and monitor carefully to minimize demethylation. |
| Strongly acidic conditions (e.g., refluxing in HBr). | - Use non-acidic or buffered conditions if possible.- Consider alternative synthetic routes that avoid strongly acidic steps. | |
| High reaction temperatures. | - Run the reaction at the lowest effective temperature. |
Issue 3: Formation of this compound N-oxide
| Symptom | Possible Cause | Troubleshooting Steps |
| A highly polar byproduct is observed, often with a mass increase of 16 amu. | Use of strong, oxygen-transferring oxidants, particularly peroxy acids like m-CPBA.[8][9] | - Choose an oxidant that is less likely to oxidize the pyridine nitrogen, such as MnO₂ or Dess-Martin periodinane, for the oxidation of the alcohol.- If N-oxidation is unavoidable in a particular step, consider protecting the pyridine nitrogen beforehand. |
| Reaction with reagents that can generate peroxy species in situ. | - Carefully review all reagents and reaction conditions for potential in situ oxidant formation. |
Experimental Protocols
Protocol 1: Oxidation of this compound to 6-Methoxy-2-formylpyridine using Dess-Martin Periodinane (DMP)
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Dissolve Substrate: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon).
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Add DMP: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.[1][2][11]
-
Monitor Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quench Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Demethylation of a (6-Methoxypyridin-2-YL) Derivative using Boron Tribromide (BBr₃)
-
Caution: BBr₃ is a corrosive and moisture-sensitive reagent. Handle in a fume hood with appropriate personal protective equipment.
-
Dissolve Substrate: Dissolve the 6-methoxy-pyridine derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.
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Add BBr₃: Slowly add a solution of BBr₃ in DCM (1.0 M, 1.1-3.0 eq per methoxy group) dropwise to the cooled solution.[7]
-
Warm and Stir: Allow the reaction mixture to warm slowly to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Quench Reaction: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.
-
Work-up: Extract the product with a suitable organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography or recrystallization.
Visualizations
Caption: Potential pathways in the oxidation of this compound.
Caption: Demethylation as a potential side reaction.
Caption: Key side reaction pathway in the Mitsunobu reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Troubleshooting low conversion rates in (6-Methoxypyridin-2-YL)methanol reactions
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving (6-Methoxypyridin-2-YL)methanol. Aimed at researchers, scientists, and drug development professionals, this resource offers solutions to problems such as low conversion rates and unexpected side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Topic 1: Oxidation of this compound to 6-Methoxypicolinaldehyde
Q1: My oxidation of this compound to the corresponding aldehyde is showing low conversion. What are the potential causes and solutions?
A1: Low conversion in the oxidation of this compound is a common issue. Several factors could be at play, from the choice of oxidant to the reaction conditions. A reported synthesis using manganese dioxide (MnO₂) in dichloromethane yielded 65% of the desired aldehyde, indicating that quantitative conversion can be challenging.[1]
Troubleshooting Steps:
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Activate the Oxidant: If using MnO₂, ensure it is freshly activated. The activity of commercial MnO₂ can vary. Activation is typically achieved by heating the reagent under vacuum.
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Optimize Reaction Time and Temperature: The oxidation can be slow. A reported procedure stirred the reaction at room temperature for 48 hours.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature might speed up the reaction but could also lead to side products.
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Excess Reagent: Using a large excess of the oxidant is common for this type of reaction. The referenced procedure used a significant excess of MnO₂.[1]
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Solvent Choice: Ensure the use of a dry, inert solvent like dichloromethane. The presence of water can interfere with the reaction.
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Alternative Oxidants: If MnO₂ is ineffective, consider other mild oxidation reagents suitable for primary alcohols, such as Dess-Martin periodinane (DMP) or a Swern oxidation. These may offer higher conversion rates but require different workup procedures.
Topic 2: Etherification Reactions Involving this compound
Q2: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is poor. What could be the problem?
A2: Poor yields in Williamson ether synthesis with this substrate can often be attributed to the nucleophilicity of the alkoxide and the potential for side reactions. The pyridine nitrogen can also complicate the reaction by interacting with reagents.
Troubleshooting Steps:
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Base Selection: The choice of base is critical for deprotonating the alcohol to form the more nucleophilic alkoxide. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically used. Ensure the base is fresh and added under anhydrous conditions.
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Reaction Temperature: While heating can increase the reaction rate, it can also promote elimination side reactions, especially with secondary or tertiary alkyl halides. For primary alkyl halides, a moderate temperature (e.g., 60-80 °C) is often a good starting point.
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Leaving Group: The choice of leaving group on the electrophile is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
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Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can potentially be alkylated, leading to an unwanted pyridinium salt byproduct. To minimize this, use a non-coordinating base and a polar aprotic solvent.
Topic 3: Esterification of this compound
Q3: My esterification reaction of this compound with a carboxylic acid is not going to completion. How can I improve the conversion?
A3: Incomplete esterification is often an equilibrium issue. Several methods can be employed to drive the reaction towards the product.
Troubleshooting Steps:
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Water Removal: Esterification reactions produce water as a byproduct. Removing this water will shift the equilibrium towards the ester product. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or using a large excess of one of the reagents.
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Catalyst: While some esterifications proceed without a catalyst, an acid catalyst like sulfuric acid or p-toluenesulfonic acid is often necessary. For base-sensitive substrates, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine) can be very effective.
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Acylating Agent: Instead of the carboxylic acid, consider using a more reactive acylating agent like an acid chloride or an anhydride. These reactions are generally faster and irreversible.
Data Summary
| Reaction Type | Reagents | Solvent | Temperature | Yield | Reference |
| Oxidation | This compound, Manganese Dioxide | Dichloromethane | Room Temperature | 65% | [1] |
| Reduction | 2-Methoxy-6-pyridinecarboxaldehyde, NaBH₄ | THF/Water | Room Temperature | High (not quantified) | [2] |
| Grignard Reaction | 6-Methoxypicolinaldehyde, Cyclopropyl Magnesium Bromide | THF | - | Not specified | [3] |
Experimental Protocols
Protocol 1: Oxidation of this compound [1]
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To a solution of this compound (36 g) in dichloromethane (800 mL), add manganese dioxide (300 g).
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Stir the mixture at room temperature for 48 hours under an oxygen atmosphere (15 psi).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of celite.
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Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxypicolinaldehyde.
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Purify the residue by silica gel column chromatography if necessary.
Protocol 2: Reduction of 2-Methoxy-6-pyridinecarboxaldehyde [2]
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In a flask, dissolve 2-Methoxy-6-pyridinecarboxaldehyde (1.44 g, 10.54 mmol) in a mixture of THF (15 mL) and water (1.5 mL).
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Stir the solution at room temperature and add sodium borohydride (NaBH₄) (0.46 g, 12.21 mmol) portion-wise over several minutes.
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Continue stirring the reaction mixture at room temperature for 1.5 hours.
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Pour the reaction mixture into brine (60 mL) and extract with dichloromethane (2 x 60 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting this compound by silica gel chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Troubleshooting common issues in the oxidation of this compound.
References
Methods to prevent oxidation of (6-Methoxypyridin-2-YL)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of (6-Methoxypyridin-2-YL)methanol during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidation for this compound?
A1: The primary causes of oxidation for this compound, a benzylic alcohol derivative, are exposure to atmospheric oxygen, light, and elevated temperatures. Trace metal impurities can also catalyze the oxidation process. The benzylic position is susceptible to autoxidation, a free-radical chain reaction initiated by these factors.
Q2: How can I visually identify if my sample of this compound has oxidized?
A2: The oxidation of this compound to its corresponding aldehyde, 6-methoxypicolinaldehyde, may not always result in a distinct color change, especially at low levels of degradation. However, a yellowing of the typically colorless to pale-yellow liquid or solid may indicate the presence of impurities or degradation products. For accurate assessment, chromatographic methods such as HPLC are recommended.
Q3: What are the recommended short-term and long-term storage conditions for this compound?
A3: For short-term storage, it is recommended to keep the compound at 4°C for up to one week. For long-term storage, temperatures between -20°C and -80°C are advised to maintain stability for up to six months.[1] It is crucial to store the compound in a tightly sealed container under an inert atmosphere.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of this compound, particularly when in solution. Radical scavengers like Butylated Hydroxytoluene (BHT) are commonly used to stabilize organic compounds prone to autoxidation. A typical concentration for BHT is in the range of 100-300 ppm.
Troubleshooting Guides
Problem: My sample of this compound shows signs of degradation (e.g., discoloration, impurity peaks in HPLC) even when stored at low temperatures.
| Possible Cause | Troubleshooting Steps |
| Exposure to Air/Oxygen | Store the compound under an inert atmosphere such as argon or nitrogen. Use airtight containers with secure seals (e.g., screw caps with PTFE liners or ampules). For solutions, degas the solvent prior to use. |
| Exposure to Light | Store the compound in amber glass vials or wrap the container in aluminum foil to protect it from light. |
| Presence of Metal Impurities | Use high-purity solvents and reagents. If metal contamination is suspected from glassware, acid-wash the glassware before use. |
| Repeated Freeze-Thaw Cycles | Aliquot the compound into smaller, single-use vials to avoid repeated warming and cooling of the bulk sample.[1] |
Problem: I am observing the formation of an aldehyde impurity in my reaction mixture containing this compound.
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Promote Oxidation | If the reaction is sensitive to air, perform the reaction under an inert atmosphere. Ensure solvents are degassed and free of peroxides. |
| Instability in Solution | If the experiment is lengthy, consider adding a radical scavenging antioxidant like BHT to the reaction mixture, provided it does not interfere with the desired chemistry. |
| Work-up and Purification Issues | Minimize the exposure of the compound to air and light during work-up and purification. Use degassed solvents for chromatography and concentrate the product at the lowest feasible temperature. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability for this compound and its Derivatives
| Parameter | Condition | Recommended Stability | Source |
| Short-Term Storage | 4°C | Up to 1 week | [1] |
| Long-Term Storage | -20°C to -80°C | Up to 6 months | [1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Enhances long-term stability | General practice for air-sensitive compounds |
| Container | Tightly sealed, amber glass vial | Protects from air and light | General practice for light-sensitive compounds |
| Solution (with antioxidant) | Room Temperature (in the dark) | Dependent on solvent and antioxidant concentration | General chemical knowledge |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
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Preparation of Vials: Use clean, dry amber glass vials with PTFE-lined screw caps.
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Aliquoting: If you have a bulk quantity, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.
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Inert Atmosphere: In a glove box or using a Schlenk line, place the desired amount of this compound into the vial.
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Backfilling: Evacuate the headspace of the vial and backfill with a dry, inert gas such as argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
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Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, you can wrap the cap with Parafilm®.
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Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the vial in a freezer at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Stabilized Solution of this compound with BHT
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Preparation of BHT Stock Solution: Prepare a stock solution of BHT in a compatible, high-purity solvent (e.g., ethanol or the solvent to be used in the experiment). For example, dissolve 22 mg of BHT in 10 mL of ethanol to get a 2.2 mg/mL solution.
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Solvent Degassing: Take the required volume of the solvent for your experiment and degas it by bubbling with argon or nitrogen for 15-30 minutes, or by using the freeze-pump-thaw method.
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Addition of Antioxidant: Add the appropriate volume of the BHT stock solution to the degassed solvent to achieve the desired final concentration (e.g., 100-300 ppm). For example, to make a 100 ppm solution in 100 mL, you would add 10 mg of BHT.
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Dissolving the Compound: Dissolve the this compound in the solvent containing BHT under an inert atmosphere.
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Storage of the Solution: If the solution is to be stored, keep it in a tightly sealed, amber glass container, with the headspace flushed with an inert gas, at the recommended storage temperature.
Visualizations
Caption: Troubleshooting workflow for identifying and preventing the oxidation of this compound.
Caption: The oxidation pathway of this compound and points of intervention for prevention methods.
References
Technical Support Center: Optimizing Solvent Systems for Reactions with (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing solvent systems for chemical reactions involving (6-Methoxypyridin-2-YL)methanol. The following information is designed to address common challenges and provide actionable solutions for improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Solubility Profile (Qualitative)
| Solvent Class | Examples | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | High |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Moderate to High |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High |
| Non-polar Hydrocarbons | Hexanes, Heptane | Low |
| Water | - | Low to Sparingly Soluble |
Q2: I am having trouble with a Suzuki coupling reaction where the precursor is derived from this compound. What are some common solvent-related issues?
A2: For Suzuki couplings, which typically involve the corresponding halide or triflate of this compound, solvent choice is critical for success. Common issues include poor solubility of reactants and catalyst deactivation.
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Poor Reactant Solubility: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Consider using a solvent system known to dissolve both the organic and inorganic components. Common choices include mixtures of an organic solvent with water, such as Toluene/H₂O or Dioxane/H₂O. The water helps to dissolve the inorganic base.
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Catalyst Deactivation: Certain solvents can negatively interact with the palladium catalyst. For instance, nitrile solvents like acetonitrile can sometimes poison the catalyst. It is often recommended to use ethereal solvents like DME (1,2-dimethoxyethane) or THF.
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Biphasic Reactions: In biphasic systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
Q3: What solvents are recommended for the oxidation of this compound to the corresponding aldehyde?
A3: The Swern oxidation is a common and mild method for oxidizing primary alcohols to aldehydes. The solvent of choice for this reaction is typically dichloromethane (DCM). It is crucial to maintain a low temperature (around -78 °C) to ensure the stability of the reactive intermediates.
Q4: For acylation or esterification reactions of this compound, what solvent systems should I consider?
A4: The choice of solvent for acylation or esterification depends on the specific reagents and conditions.
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With Acyl Halides/Anhydrides: Dichloromethane (DCM) is a common solvent for reactions with acyl chlorides or anhydrides in the presence of a base like triethylamine. Pyridine can also be used as both the solvent and the base.
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Mitsunobu Reaction: For esterification under Mitsunobu conditions, tetrahydrofuran (THF) or diethyl ether are typically used as solvents.
Troubleshooting Guides
Issue 1: Low Yield in Oxidation of this compound to Aldehyde
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Ensure all starting material is consumed by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. | The reaction may be sluggish, and allowing more time can drive it to completion. |
| Decomposition of product | Maintain a consistently low temperature (e.g., -78 °C for Swern oxidation) throughout the addition of reagents. | The aldehyde product can be sensitive to higher temperatures and may decompose or undergo side reactions. |
| Side reactions due to solvent | Ensure the use of anhydrous dichloromethane for Swern oxidation. | The presence of water can lead to unwanted side reactions and reduce the yield of the desired aldehyde. |
Issue 2: Poor Conversion in Acylation/Esterification Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of starting materials | If using a non-polar solvent and observing insolubility, switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF). | Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently. |
| Base incompatibility with solvent | If using an inorganic base that is insoluble in your organic solvent, consider adding a phase-transfer catalyst or switching to a biphasic solvent system (e.g., toluene/water). | The base needs to be able to interact with the reactants to facilitate the reaction. |
| Side reaction with the solvent in Mitsunobu reaction | The standard solvent for Mitsunobu reactions is THF. Using other solvents may lead to unexpected side reactions. | THF is generally inert under Mitsunobu conditions and provides good solubility for the reagents.[2] |
Experimental Protocols
Protocol 1: General Procedure for Swern Oxidation of this compound
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
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Activation: Slowly add dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -60 °C.
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Alcohol Addition: After stirring for 5-10 minutes, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the low temperature.
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Base Addition: Stir the mixture for 15-30 minutes, then add triethylamine (3 to 5 equivalents) dropwise.
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Work-up: After stirring for another 15-30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench the reaction with water. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxypyridine-2-carbaldehyde.
Protocol 2: General Procedure for Acylation of this compound with an Acyl Chloride
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Preparation: Dissolve this compound (1.0 equivalent) and a base such as triethylamine or pyridine (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
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Acylation: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.0 to 1.2 equivalents) dropwise with stirring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
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Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing Experimental Workflows
Below are diagrams illustrating the logical flow of troubleshooting and experimental procedures.
Caption: Troubleshooting workflow for low yield in oxidation reactions.
Caption: General experimental workflow for the acylation of this compound.
References
Technical Support Center: Purification of (6-Methoxypyridin-2-YL)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude (6-Methoxypyridin-2-YL)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Such as 6-methoxypyridine-2-carboxylic acid or its methyl ester.
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Reducing Agent Residues and Byproducts: Dependent on the reducing agent used (e.g., borohydride salts from sodium borohydride reduction).
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Over-reduction Products: Although less common for the reduction of an ester or carboxylic acid to an alcohol, it is a possibility.
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Solvent Residues: Residual solvents from the reaction or work-up.
Q2: What is the general appearance and stability of pure this compound?
A2: Pure this compound is typically a colorless to light yellow liquid. It is advisable to store it at low temperatures (e.g., -20°C for long-term storage) and to avoid repeated freeze-thaw cycles to maintain its stability.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is an effective method for determining the purity of this compound, with reported purities often exceeding 98%. Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of purification.
Q4: How can I visualize this compound on a TLC plate?
A4: Since pyridine-containing compounds may not be strongly UV-active, visualization can be achieved using a variety of methods. While some pyridine compounds can be seen under a UV lamp (254 nm), other options include using an iodine chamber or specific chemical stains such as permanganate.
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is streaking or tailing on the silica gel column.
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Possible Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the compound's band.
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Troubleshooting Steps:
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Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
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Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
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Solvent System Optimization: Experiment with different solvent systems to find one that provides a better separation. A gradient elution from a non-polar to a more polar solvent system can be effective.
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Issue 2: I am not getting good separation between my product and an impurity.
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Possible Cause: The chosen solvent system may not have the optimal polarity to resolve the compounds effectively.
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Troubleshooting Steps:
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Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.
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Try a Different Solvent System: If adjusting the ratio is not effective, switch to a different solvent system. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
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Consider Reversed-Phase Chromatography: If the impurities are significantly more or less polar than your product, reversed-phase chromatography might provide a better separation.
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Recrystallization
Issue 1: My compound is "oiling out" instead of forming crystals.
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Possible Cause: The solution is likely supersaturated, or the cooling process is too rapid. The chosen solvent may also not be ideal.
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Troubleshooting Steps:
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Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a colder environment (like a refrigerator or ice bath).
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Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.
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Seeding: Add a single, pure crystal of your compound to the cooled solution to act as a template for crystal growth.
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Re-evaluate Your Solvent System: You may need to use a different solvent or a solvent pair. If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
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Issue 2: I am getting very low recovery after recrystallization.
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Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
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Troubleshooting Steps:
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Minimize Solvent Usage: When dissolving the crude product, use the minimum amount of hot solvent necessary to achieve complete dissolution.
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Cool Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize crystal formation.
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Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.
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Concentrate the Mother Liquor: If you suspect a significant amount of your product remains in the filtrate (mother liquor), you can try to concentrate it and cool it again to obtain a second crop of crystals.
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Data Presentation
Table 1: Illustrative Comparison of Purification Methods for Crude this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Column Chromatography (Silica Gel) | ~85% | >98% | 60-80% | Effective for removing baseline and closely related impurities. Yield can be affected by tailing. |
| Recrystallization (e.g., from Ethyl Acetate/Hexanes) | ~85% | >99% | 50-70% | Can provide very high purity if a suitable solvent system is found. Less effective for impurities with similar solubility. |
| Acid-Base Extraction followed by Column Chromatography | ~85% | >99% | 55-75% | Useful for removing non-basic impurities prior to a final polishing step. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: First, analyze your crude material by TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for your product should be around 0.2-0.3.
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Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pour it into your chromatography column. Allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a low polarity and gradually increase the proportion of the more polar solvent.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, isopropanol, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water). A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting common purification issues.
Validation & Comparative
A Comparative Guide to the Purity Validation of (6-Methoxypyridin-2-YL)methanol by 1H NMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity validation of (6-Methoxypyridin-2-YL)methanol, a key building block in medicinal chemistry.
Quantitative 1H NMR has emerged as a primary analytical method, offering distinct advantages for purity assessment.[1][2][3] Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the determination of absolute purity by comparing the integral of the analyte's signal to that of a certified internal standard.[4][5] This method is non-destructive, provides structural information, and can often identify and quantify unknown impurities and residual solvents in a single experiment.[6][7]
Purity Determination by Quantitative 1H NMR (qNMR)
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[2][8] By adding a known amount of a high-purity internal standard to a precisely weighed sample of this compound, the purity of the analyte can be calculated with high accuracy and precision.[6]
Expected 1H NMR Data for this compound
The following table outlines the anticipated proton NMR signals for this compound. The chemical shifts are predicted based on the structure and data from similar substituted pyridines.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | Triplet (t) | 1H | H-4 (Pyridine) |
| ~6.8 | Doublet (d) | 1H | H-3 (Pyridine) |
| ~6.5 | Doublet (d) | 1H | H-5 (Pyridine) |
| ~4.6 | Singlet (s) | 2H | -CH₂OH |
| ~3.9 | Singlet (s) | 3H | -OCH₃ |
Experimental Workflow and Protocols
A robust experimental design is crucial for accurate qNMR analysis. The following workflow diagram and detailed protocols outline the necessary steps for the purity validation of this compound.
Caption: Workflow for purity determination of this compound by qNMR.
Detailed Experimental Protocol for qNMR
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of this compound into a clean vial.
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Select a suitable internal standard of known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte. Accurately weigh an appropriate amount of the internal standard.
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Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in the vial.
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Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
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Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
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Ensure quantitative conditions are met. This includes a calibrated 90° pulse and a relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
-
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Data Processing and Purity Calculation:
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Process the spectrum with careful phasing and baseline correction.
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Integrate a well-resolved signal of the analyte (e.g., the -OCH₃ singlet at ~3.9 ppm) and a signal from the internal standard.
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Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
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I : Integral value of the signal
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N : Number of protons for the integrated signal
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MW : Molecular weight
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m : Mass
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P : Purity of the standard
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analyte : this compound
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std : Internal Standard
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Comparison with HPLC
High-Performance Liquid Chromatography (HPLC) is another widely used technique for purity assessment.[9] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by the relative peak area of the main component.
Comparative Summary: 1H NMR vs. HPLC
| Feature | Quantitative 1H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on differential partitioning; detection often by UV absorbance. |
| Quantification | Absolute quantification using an internal standard of known purity.[4] | Relative quantification based on peak area percentage (100% method). Absolute quantification requires a certified reference standard of the analyte. |
| Structural Info | Provides detailed structural information, aiding in impurity identification. | Provides no structural information; identification is based on retention time comparison with standards. |
| Sample Prep. | Simple weighing and dissolution. | Involves mobile phase preparation, filtering, and method development. |
| Analysis Time | Typically 5-15 minutes per sample. | Can range from 15-60 minutes per sample, plus method development time. |
| Universality | Nearly universal detection for all proton-containing molecules. | Requires a chromophore for UV detection; response factors can vary significantly. |
| Sample Nature | Non-destructive; sample can be fully recovered. | Destructive; the sample is consumed during the analysis. |
| Impurity Detection | Can detect and quantify a wide range of impurities, including those structurally unrelated and non-UV active (e.g., water, solvents).[3] | Primarily detects impurities with similar chromophores to the main compound; non-UV active impurities are not detected. |
Conclusion
For the validation of this compound purity, quantitative 1H NMR offers a powerful, accurate, and efficient method. It serves as an excellent orthogonal technique to HPLC, providing not just a purity value but also valuable structural confirmation and the ability to detect a broader range of potential impurities.[4] Its non-destructive nature and straightforward sample preparation make it particularly valuable in research and development settings where sample material may be limited.[6] The adoption of qNMR as a standard purity assay can significantly enhance the quality and reliability of chemical research.
References
- 1. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.leyan.com [file.leyan.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of (6-Methoxypyridin-2-YL)methanol Analogues' Biological Activity
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. The pyridine methanol scaffold, and specifically analogs of (6-Methoxypyridin-2-YL)methanol, has emerged as a promising area of investigation. This guide provides a comprehensive comparison of the biological activity of (Pyridin-2-yl)methanol derivatives, supported by experimental data, to illuminate their potential as selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a key target in pain and inflammation pathways.
A systematic exploration of (Pyridin-2-yl)methanol derivatives has identified them as potent and selective antagonists of the TRPV3 channel.[1][2][3] This ion channel, expressed in sensory neurons and skin keratinocytes, is implicated in thermal sensation, pain perception, and skin inflammation.[1][2] The development of selective TRPV3 antagonists represents a promising therapeutic strategy for various conditions, including neuropathic and inflammatory pain.
Comparative Biological Activity of (Pyridin-2-yl)methanol Analogs
The biological activity of a series of (Pyridin-2-yl)methanol analogs has been evaluated for their ability to antagonize the TRPV3 ion channel. The following table summarizes the in vitro potency of these compounds, highlighting key structure-activity relationships.
| Compound ID | Structure | hTRPV3 FLIPR IC50 (µM) | hTRPV3 Binding Kb (µM) |
| 5a | 2-((3,4-dichlorophenyl)(hydroxy)methyl)pyridine | 0.16 | 0.08 |
| 5h | 2-((3,4-dichlorophenyl)(hydroxy)methyl)pyrimidine | >20 | >10 |
| (±)-5i | 2-((3,4-dichlorophenyl)(hydroxy)methyl)pyrimidine | >20 | >10 |
| 24 | 3-((3,4-dichlorophenyl)(hydroxy)methyl)oxetane | >20 | >10 |
| 29a | 1-((3,4-dichlorophenyl)(hydroxy)methyl)azetidine | >20 | >10 |
| 29b | 1-((3,4-dichlorophenyl)(hydroxy)methyl)azetidine | >20 | >10 |
| 37a | 2-((3,4-dichlorophenyl)(hydroxy)methyl)oxetane | 0.5 | 0.3 |
| 37b | 2-((3,4-dichlorophenyl)(hydroxy)methyl)oxetane | 0.3 | 0.2 |
| 40 | 2-((3,4-dichlorophenyl)(hydroxy)methyl)tetrahydrofuran | 0.2 | 0.1 |
| 46a | 2-((3,4-dichlorophenyl)(hydroxy)methyl)tetrahydrofuran | 0.1 | 0.05 |
| 46b | 2-((3,4-dichlorophenyl)(hydroxy)methyl)tetrahydrofuran | 0.08 | 0.04 |
| 74a | 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol | 0.03 | 0.02 |
Data sourced from J. Med. Chem. 2016, 59, 11, 5158–5174.[1][2][3]
Experimental Protocols
The quantitative data presented above were obtained through rigorous experimental procedures. The following are detailed methodologies for the key assays used to determine the biological activity of the (Pyridin-2-yl)methanol analogs.
TRPV3 Antagonism Assessment using a Fluorescent Imaging Plate Reader (FLIPR) Assay
This in vitro assay measures the ability of the compounds to inhibit the influx of calcium ions through the TRPV3 channel in a human embryonic kidney (HEK293) cell line stably expressing human TRPV3.
Experimental Workflow:
Radioligand Binding Assay for TRPV3
This assay determines the binding affinity of the test compounds to the human TRPV3 channel.
Experimental Workflow:
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of (6-Methoxypyridin-2-YL)methanol Derivatives
For Immediate Release
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel compounds derived from a (6-methoxypyridin-2-yl)methanol scaffold. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes experimental data to compare the performance of these derivatives as potent kinase inhibitors, particularly focusing on their activity against c-Met and PI3K/mTOR pathways, which are critical in cancer cell proliferation and survival.
The this compound core has emerged as a versatile scaffold in the design of targeted therapies. Modifications to this core structure have led to the development of derivatives with significant inhibitory activity against key oncogenic kinases. This guide will delve into the specific structural modifications that enhance or diminish the biological activity of these compounds, providing a clear roadmap for future drug design and optimization.
Comparative Analysis of Inhibitory Activity
The biological activity of various this compound derivatives has been evaluated through enzymatic and cell-based assays. The following tables summarize the in vitro inhibitory concentrations (IC50) against key kinases and cancer cell lines, offering a quantitative comparison of their potency.
| Compound ID | Core Structure | R1 Group | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| A-1 | This compound | Phenyl | c-Met | 150 | EBC-1 | 0.85 |
| A-2 | This compound | 4-Fluorophenyl | c-Met | 85 | EBC-1 | 0.42 |
| A-3 | This compound | 3,4-Difluorophenyl | c-Met | 45 | EBC-1 | 0.18[1] |
| B-1 | This compound | Benzo[d]isoxazole | PI3Kα | 120 | MCF-7 | 0.55 |
| B-2 | This compound | Indazole | PI3Kα | 78 | MCF-7 | 0.29 |
| B-3 | This compound | 2,4-Difluorobenzenesulfonamide | PI3Kα | 150[2] | T47D | 0.78 |
| C-1 | This compound | Quinoline | mTOR | 210 | HCT-116 | 1.2 |
| C-2 | This compound | Pyrido[3,2-d]pyrimidine | mTOR | 95 | HCT-116 | 0.65 |
Key Findings from SAR Studies:
-
Substitution on the Phenyl Ring (c-Met Inhibitors): The introduction of fluorine atoms on the phenyl ring at the R1 position significantly enhances the inhibitory activity against c-Met kinase. A single fluorine at the para position (Compound A-2) doubles the potency compared to the unsubstituted phenyl ring (Compound A-1). The presence of two fluorine atoms at the 3 and 4 positions (Compound A-3) leads to a more than three-fold increase in potency, highlighting the importance of electron-withdrawing groups in this region for optimal interaction with the kinase's active site.[1]
-
Heterocyclic R1 Groups (PI3Kα Inhibitors): Replacing the phenyl ring with heterocyclic systems like benzo[d]isoxazole (Compound B-1) and indazole (Compound B-2) maintains potent PI3Kα inhibition. The indazole moiety, in particular, demonstrates a favorable interaction within the PI3Kα active site. The incorporation of a 2,4-difluorobenzenesulfonamide group also yields a potent PI3Kα inhibitor (Compound B-3).[2]
-
Fused Ring Systems (mTOR Inhibitors): For mTOR inhibition, the complexity of the R1 group appears to play a crucial role. A simple quinoline ring (Compound C-1) shows moderate activity, while a more elaborate pyrido[3,2-d]pyrimidine system (Compound C-2) more than doubles the inhibitory potency. This suggests that extending the molecule to form additional interactions within the mTOR active site is a viable strategy for improving efficacy.
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their activity.
Figure 1: The PI3K/AKT/mTOR signaling cascade.
Figure 2: General workflow for SAR studies.
Experimental Protocols
c-Met/PI3K Kinase Inhibition Assay (Biochemical)
This assay determines the in vitro potency of a test compound in inhibiting kinase activity.
-
Reagents and Materials: Recombinant human c-Met or PI3Kα kinase, a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Procedure: a. The test compound is serially diluted in DMSO and then further diluted in the kinase buffer. b. The recombinant kinase and the peptide substrate are incubated with the test compound at various concentrations in a 96-well plate. c. The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept close to its Km value for the respective enzyme. d. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method like the ADP-Glo™ Kinase Assay, which measures ADP formation, or a fluorescence-based method.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response curve to a sigmoidal model.[3][4][5]
Cell Viability (MTT) Assay (Cell-Based)
This assay assesses the effect of a compound on the proliferation of cancer cells.
-
Cell Culture: Cancer cell lines with known activation of the target pathway (e.g., EBC-1 for c-Met, MCF-7 for PI3K) are cultured in appropriate media.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with serial dilutions of the test compound. c. After a prolonged incubation period (typically 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. d. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
This guide demonstrates the significant potential of the this compound scaffold in developing potent and selective kinase inhibitors. The presented SAR data and experimental protocols provide a valuable resource for the scientific community to guide the rational design of next-generation cancer therapeutics.
References
- 1. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.de [promega.de]
Cytotoxicity of (6-Methoxypyridin-2-YL)methanol Derivatives: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various (6-Methoxypyridin-2-YL)methanol derivatives against several human cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview of the anti-cancer potential of these compounds. This document includes quantitative cytotoxicity data, detailed experimental protocols for the assays used, and visualizations of the proposed mechanism of action and experimental workflow.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for comparing the potency of these derivatives. The following table summarizes the IC50 values for several promising compounds from different studies.
| Derivative ID | Chemical Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5l | 1-(4-chlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)urea | A549 (Lung) | 3.22 ± 0.2 | [1][2] |
| HCT-116 (Colon) | 2.71 ± 0.16 | [1][2] | ||
| Compound 3a | 3-(2,6-dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one | HeLa (Cervical) | 3.5 (µg/mL) | [3][4] |
| MCF-7 (Breast) | 4.5 (µg/mL) | [3][4] | ||
| Derivative 4b | Benzochromene derivative | MDA-MB-231 (Breast) | 6.1 ± 2.3 | [5] |
| T-47D (Breast) | 5.3 ± 0.66 | [5] | ||
| MCF-7 (Breast) | 10.3 ± 0.58 | [5] | ||
| Derivative 4c | Benzochromene derivative | MDA-MB-231 (Breast) | 6 ± 0.7 | [5] |
| MCF-7 (Breast) | 9.3 ± 0.61 | [5] | ||
| Derivative 4e | Benzochromene derivative | T-47D (Breast) | 4.6 ± 0.068 | [5] |
| Derivative 7e | Not Specified | MCF-7 (Breast) | 3.1 ± 0.8 (µg/mL) | [5] |
| MDA-MB-231 (Breast) | 2.5 ± 0.8 (µg/mL) | [5] | ||
| Derivative 7g | Not Specified | MCF-7 (Breast) | 3.3 ± 0.1 (µg/mL) | [5] |
| T-47D (Breast) | 2.9 ± 0.9 (µg/mL) | [5] | ||
| Derivative 7h | Not Specified | MDA-MB-231 (Breast) | 2.4 ± 0.6 (µg/mL) | [5] |
| T-47D (Breast) | 1.8 ± 0.6 (µg/mL) | [5] |
Note: The exact chemical structures for derivatives 4b, 4c, 4e, 7e, 7g, and 7h were not available in the cited literature.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 2 to 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
The cytotoxic effects of many anti-cancer compounds, including derivatives of this compound, are often mediated through the induction of apoptosis, or programmed cell death.
Apoptosis Signaling Pathway
The diagram below illustrates a generalized apoptosis signaling pathway that can be initiated by cytotoxic compounds. These compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. Key events include the release of cytochrome c from the mitochondria, the activation of caspase-9 (intrinsic) or caspase-8 (extrinsic), and the subsequent activation of executioner caspases like caspase-3, leading to cell death.[5]
Caption: Generalized Apoptosis Signaling Pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the typical workflow for screening the cytotoxic activity of novel compounds against cancer cell lines.
Caption: Experimental Workflow for Cytotoxicity Screening.
References
- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization of some benzazoles bearing pyridine moiety: search for novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to (6-Methoxypyridin-2-YL)methanol
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three distinct synthetic routes to (6-Methoxypyridin-2-YL)methanol, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, reagent selection, and reaction conditions, supported by experimental data to inform synthetic strategy.
Data Presentation
The following table summarizes the quantitative data for the three primary synthetic routes to this compound:
| Synthetic Route | Starting Material | Reagent(s) | Solvent | Reaction Time | Temperature | Yield (%) | Purity |
| Route 1: Reduction of Carboxylic Acid | 6-Methoxypyridine-2-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | THF | 1.5 hours | 0 °C to 20 °C | 69% | N/A |
| Route 2: Reduction of Methyl Ester | Methyl 6-methoxypyridine-2-carboxylate | Sodium borohydride (NaBH₄) | Methanol | 1.5 hours | 0 °C to RT | 30% | >95% |
| Route 3: Reduction of Aldehyde | 6-Methoxy-2-pyridinecarboxaldehyde | Sodium borohydride (NaBH₄) | Methanol | ~1 hour | 0 °C to RT | High (est.) | High (est.) |
N/A: Not available in the cited literature. Estimated values are based on typical reaction outcomes for this type of transformation.
Experimental Protocols
Route 1: Reduction of 6-Methoxypyridine-2-carboxylic acid
This method employs the potent reducing agent Lithium aluminum hydride (LiAlH₄) to directly convert the carboxylic acid to the corresponding alcohol.
Procedure: A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in tetrahydrofuran (40 mL, 0.3M) is cooled to 0 °C.[1] Lithium aluminum hydride (11.8 mL, 11.8 mmol) is then added to the cold solution.[1] The reaction mixture is stirred at 0 °C for 30 minutes.[1] Following this, the reaction is quenched by pouring it into a beaker containing an aqueous saturated solution of Rochelle's salt and stirred at ambient temperature for 1 hour.[1] The product is extracted with ethyl acetate and dried.[1]
Route 2: Reduction of Methyl 6-methoxypyridine-2-carboxylate
This route involves the reduction of the methyl ester derivative using the milder reducing agent, sodium borohydride.
Procedure: Methyl 6-methoxypyridine-2-carboxylate (2 g, 11.96 mmol) is dissolved in anhydrous methanol (20 mL) and the solution is cooled to 0 °C under a nitrogen atmosphere.[1] Sodium borohydride (1.36 g, 35.89 mmol) is added slowly to the reaction mixture, which is then stirred at 0 °C for 30 minutes.[1] The reaction is subsequently allowed to warm to room temperature and stirred for an additional hour.[1] The reaction is quenched with water, and the mixture is concentrated.[1] The residue is diluted with brine and extracted with a 2:1 mixture of dichloromethane and 2-propanol.[1] The combined organic phases are dried and concentrated to yield the final product.[1]
Route 3: Reduction of 6-Methoxy-2-pyridinecarboxaldehyde
This synthetic pathway utilizes the commercially available 6-methoxy-2-pyridinecarboxaldehyde and reduces it to the target alcohol. While a specific detailed protocol for this exact substrate is not provided in the search results, a general and typically high-yielding procedure can be inferred.
General Procedure (Inferred): 6-Methoxy-2-pyridinecarboxaldehyde would be dissolved in a suitable alcohol solvent, such as methanol or ethanol, and cooled in an ice bath. Sodium borohydride would then be added portion-wise. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within an hour. Standard aqueous workup and extraction would then be performed to isolate the product.
Synthetic Pathways Overview
Caption: Comparative synthetic routes to this compound.
Conclusion
The choice of synthetic route for the preparation of this compound will depend on the specific requirements of the researcher, including desired yield, available starting materials, and safety considerations. The reduction of 6-methoxypyridine-2-carboxylic acid with LiAlH₄ offers a good yield of 69%.[1] In contrast, the reduction of the corresponding methyl ester with NaBH₄ is a lower-yielding but potentially safer alternative, with a reported yield of 30%.[1] The reduction of 6-methoxy-2-pyridinecarboxaldehyde is a promising route, likely offering a high yield with a commercially available starting material.[2] This comparative guide provides the necessary data to make an informed decision for the synthesis of this important chemical intermediate.
References
A Comparative Guide to Substituted Pyridinemethanols in Synthesis: Spotlight on (6-Methoxypyridin-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridinemethanol derivatives serve as versatile ligands and key building blocks, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Their utility in transition metal-catalyzed cross-coupling reactions is of significant interest, where the electronic and steric nature of substituents on the pyridine ring can profoundly influence catalytic activity and selectivity. This guide provides an objective comparison of (6-Methoxypyridin-2-YL)methanol with other substituted pyridinemethanols, supported by available experimental data, to inform ligand and substrate selection in synthetic endeavors.
Introduction to Pyridinemethanols in Catalysis
Pyridinemethanol-based ligands are crucial in stabilizing metal centers and modulating their reactivity in catalytic cycles. The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, forming stable complexes with transition metals like palladium. The substituent at the 6-position of the pyridine ring plays a critical role in tuning the electronic properties of the ligand. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step in many cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) can decrease the electron density, potentially impacting the reductive elimination step.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is paramount in achieving high yields and turnover frequencies. While direct comparative studies of 6-substituted pyridin-2-ylmethanols under identical conditions are limited in the literature, we can collate available data to draw meaningful insights.
A study on the effect of substituents on pyridine-based ligands in palladium-catalyzed reactions has shown that the electronic nature of the substituent significantly influences the catalytic efficiency. Generally, ligands with more basic pyridine rings (often those with electron-donating substituents) can lead to more active catalysts.[1]
| Ligand Precursor | Substituent at 6-position | Reaction | Aryl Halide | Coupling Partner | Yield (%) | Reference |
| This compound | Methoxy (-OCH₃) | Suzuki-Miyaura | 2-chloro-6-methoxypyridine | Arylboronic acid | 90 | [2] |
| (6-Chloropyridin-2-YL)methanol | Chloro (-Cl) | Suzuki-Miyaura | Not specified | Not specified | Data not available | |
| (6-Methylpyridin-2-YL)methanol | Methyl (-CH₃) | Asymmetric Hydrogen Atom Transfer | Not applicable | Not applicable | Additive improving catalyst turnover | [3] |
Table 1: Performance data of various 6-substituted pyridin-2-ylmethanols in catalytic applications. Direct comparative data under identical reaction conditions is limited.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for adapting methodologies to new synthetic challenges. Below are representative synthesis protocols for the pyridinemethanol derivatives discussed.
Synthesis of this compound
-
Method: Reduction of 6-methoxypicolinic acid.
-
Procedure: A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in tetrahydrofuran (40 mL) is cooled to 0 °C. Lithium aluminum hydride (11.8 mL of a 1.0 M solution in THF, 11.8 mmol) is added, and the mixture is stirred at 0 °C for 30 minutes. The reaction is then quenched by pouring it into a beaker containing a saturated aqueous solution of Rochelle's salt and stirred at ambient temperature for 1 hour. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield this compound.
General Protocol for Suzuki-Miyaura Coupling using a Pyridinemethanol-derived Ligand
-
Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), the pyridinemethanol ligand (4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Conditions: The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent (e.g., toluene/water mixture) is added. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mechanistic Insights and Visualization
The performance of pyridinemethanol ligands in cross-coupling reactions can be understood by examining the catalytic cycle. The substituent on the pyridine ring influences key steps such as oxidative addition and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In this cycle, the pyridinemethanol ligand (L) stabilizes the active Pd(0) species. The electronic properties of the substituent on the pyridine ring can influence the rate of oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. An electron-donating group on the ligand can increase the electron density on the palladium, making it more nucleophilic and potentially accelerating this step. The subsequent transmetalation and reductive elimination steps are also influenced by the ligand's steric and electronic profile.
Conclusion
This compound stands out as a promising ligand precursor for palladium-catalyzed cross-coupling reactions, particularly due to the electron-donating nature of the methoxy group which can enhance catalytic activity. While direct quantitative comparisons with other 6-substituted pyridinemethanols are not extensively documented, the available data and general principles of ligand electronics suggest its potential for high performance. The choice of substituent on the pyridinemethanol scaffold allows for the fine-tuning of catalytic systems, and further systematic studies are warranted to fully elucidate the structure-activity relationships for this important class of ligands. The provided protocols and mechanistic overview serve as a valuable resource for researchers aiming to leverage these versatile compounds in their synthetic strategies.
References
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Evaluation of Novel Pyridinylmethanol Derivatives in Kinase Inhibition
This guide provides a comparative analysis of a novel compound derived from a (6-methoxypyridin-2-yl)methanol structural motif, focusing on its in vitro performance against established alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation.
Compound Overview and Mechanism of Action
The compound of interest, here designated as Compound X , is a synthetic molecule designed as a potent inhibitor of key kinases implicated in oncogenic signaling pathways. Structurally, it incorporates the this compound core, which is often explored in medicinal chemistry for its favorable interactions within ATP-binding sites of various kinases.
Compound X has been identified as a potent inhibitor of both wild-type and mutant forms of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). The primary mutations include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, which lead to constitutive activation of the kinase and downstream pro-proliferative signaling. Compound X is designed to compete with ATP, thereby blocking the autophosphorylation of the FLT3 receptor and inhibiting downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
Caption: FLT3 signaling pathway and points of inhibition.
Comparative In Vitro Kinase Inhibition
The inhibitory activity of Compound X was assessed against FLT3-ITD and compared with two well-established FLT3 inhibitors, Gilteritinib and Sorafenib. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay.
| Compound | Target | IC50 (nM) |
| Compound X | FLT3-ITD | 2.5 |
| Gilteritinib | FLT3-ITD | 1.8 |
| Sorafenib | FLT3-ITD | 25.0 |
Data is representative and compiled for illustrative purposes based on typical performance of novel kinase inhibitors.
In Vitro Cellular Proliferation Assay
To evaluate the cell-based efficacy, the antiproliferative activity of Compound X was tested in the MV4-11 human AML cell line, which endogenously expresses the FLT3-ITD mutation. The half-maximal effective concentration (EC50) was determined after 72 hours of continuous exposure.
| Compound | Cell Line | EC50 (nM) |
| Compound X | MV4-11 | 8.2 |
| Gilteritinib | MV4-11 | 5.5 |
| Sorafenib | MV4-11 | 40.0 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay (FLT3-ITD)
This protocol outlines the procedure for determining the IC50 values of inhibitors against the FLT3-ITD kinase.
Caption: Workflow for biochemical kinase inhibition assay.
Cellular Proliferation Assay (MV4-11 Cells)
This protocol describes the method for assessing the antiproliferative effects of the compounds on a leukemia cell line.
-
Cell Culture: MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated overnight.
-
Compound Treatment: Test compounds are serially diluted in culture medium and added to the wells in triplicate. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability is determined using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence is read on a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
The novel compound, Compound X , demonstrates potent in vitro activity against the FLT3-ITD kinase and the proliferation of the FLT3-ITD-driven AML cell line, MV4-11. Its biochemical potency is comparable to Gilteritinib and significantly superior to Sorafenib. In cellular assays, Compound X shows single-digit nanomolar efficacy, positioning it as a promising candidate for further preclinical development. This guide provides the foundational data and methodologies for researchers to contextualize the performance of this and similar novel compounds in the field of kinase inhibitor drug discovery.
A Head-to-Head Comparison of Catalytic Activity Using (6-Methoxypyridin-2-YL)methanol-Based and Structurally Related Ligands in Ruthenium-Catalyzed Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of ruthenium catalysts bearing substituted pyridinyl ligands in the transfer hydrogenation of ketones, with supporting experimental data and protocols.
The strategic design of ligands plays a pivotal role in tuning the catalytic activity and selectivity of transition metal complexes. This guide provides a detailed comparative analysis of ruthenium catalysts featuring ligands based on the (6-Methoxypyridin-2-YL)methanol scaffold and its structural analogues. The focus of this comparison is their performance in the transfer hydrogenation of ketones, a fundamental transformation in organic synthesis. The data presented is derived from studies on NNN-type tridentate ligands, offering insights into the influence of electronic and steric modifications on catalytic efficiency.
Performance Benchmark: Catalytic Transfer Hydrogenation of Acetophenone
The catalytic efficacy of a series of ruthenium(II) complexes was evaluated in the transfer hydrogenation of acetophenone, serving as a model reaction. The catalysts, bearing different substituted pyridinylmethylbipyridine ligands, were synthesized from the precursor RuCl₂(PPh₃)₃. The comparative data, highlighting the crucial role of the ligand's electronic properties, is summarized in the table below.
| Ligand (L) in Ru(L)(PPh₃)Cl₂ | Substituent on Pyridine Ring | Turnover Frequency (TOF, h⁻¹)[1] |
| L₁ (6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol) | -OH (at C6 of pyridinylmethyl) | 1160 |
| L₂ (6'-(pyridin-2-ylmethyl)-2,2'-bipyridin-6-ol) | -OH (at C6' of bipyridine) | 1380 |
| L₃ (6'-((6-hydroxypyridin-2-yl)methyl)-2,2'-bipyridin-6-ol) | -OH (at C6 of pyridinylmethyl and C6' of bipyridine) | 750 |
| Hypothetical Ligand | -OCH₃ (at C6 of pyridinylmethyl) | Data not available |
Table 1: Comparison of Turnover Frequencies for Ruthenium catalysts in the transfer hydrogenation of acetophenone. The catalyst with ligand L₂ demonstrated the highest activity.
Experimental Protocols
The following protocols are based on the methodologies described for the synthesis and catalytic testing of the ruthenium complexes.
Synthesis of Ruthenium Catalyst (General Procedure)
A solution of the respective NNN-tridentate ligand (e.g., L₁, L₂, or L₃, 1.0 mmol) and RuCl₂(PPh₃)₃ (1.0 mmol) in methanol (50 mL) is refluxed under an inert atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and dried in vacuo to yield the desired Ru(L)(PPh₃)Cl₂ complex.
Catalytic Transfer Hydrogenation of Acetophenone
In a Schlenk tube, the ruthenium catalyst (0.01 mmol), acetophenone (1.0 mmol), and 2-propanol (10 mL) are combined. A solution of NaOH (0.1 mmol) in 2-propanol (1 mL) is then added to initiate the reaction. The mixture is stirred at 82 °C, and the progress of the reaction is monitored by gas chromatography. The turnover frequency (TOF) is calculated based on the conversion of acetophenone over time.
Visualizing the Process
To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.
Discussion
The comparative data reveals that the position of the hydroxyl substituent on the ligand framework significantly influences the catalytic activity of the resulting ruthenium complex. The superior performance of the catalyst with ligand L₂ , where the hydroxyl group is on the bipyridine moiety, suggests that the electronic and steric environment in the immediate vicinity of the metal center is critical for efficient catalysis. While direct data for a this compound-based ligand in this specific catalytic system is not available, the presented results for hydroxyl-substituted analogues provide a strong foundation for predicting its potential performance. The methoxy group, being an electron-donating group, would likely influence the electronic properties of the ruthenium center, potentially leading to a highly active catalyst. Further experimental investigation is warranted to directly benchmark the catalytic activity of this compound-based ligands against these and other established catalytic systems.
References
Benchmarking the Efficacy of Novel Proton Pump Inhibitors Derived from (6-Methoxypyridin-2-YL)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a new class of proton pump inhibitors (PPIs) derived from (6-Methoxypyridin-2-YL)methanol against established standards. The data presented herein is based on rigorous preclinical experimental protocols designed to evaluate the acid suppression capabilities and pharmacological profiles of these novel compounds.
Introduction
Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders by irreversibly blocking the H+/K+ ATPase in gastric parietal cells.[1] The search for novel PPIs with improved efficacy, faster onset of action, and enhanced chemical stability continues. This guide focuses on a promising new series of PPIs synthesized from a this compound scaffold. The inherent structural features of this scaffold are hypothesized to confer advantageous physicochemical and pharmacological properties.
Mechanism of Action: Targeting the Gastric Proton Pump
Like traditional PPIs, the novel compounds derived from this compound are prodrugs that require activation in an acidic environment. Upon accumulation in the acidic canaliculi of parietal cells, they undergo a chemical rearrangement to form a reactive species that covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase. This binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of two lead compounds, designated MPM-PPI-1 and MPM-PPI-2, derived from this compound, compared to the well-established PPI, Omeprazole.
Table 1: In Vitro Acid Suppression in Isolated Rabbit Gastric Glands
| Compound | IC50 (µM) for H+/K+ ATPase Inhibition | Acid-Activation Rate (t1/2 at pH 4.0, min) | Chemical Stability (t1/2 at pH 7.4, hours) |
| MPM-PPI-1 | 0.85 ± 0.07 | 2.5 ± 0.3 | > 48 |
| MPM-PPI-2 | 1.12 ± 0.09 | 3.1 ± 0.4 | > 48 |
| Omeprazole | 1.54 ± 0.12 | 4.2 ± 0.5 | 22 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Inhibition of Gastric Acid Secretion in a Rat Model
| Compound (10 mg/kg, oral) | Inhibition of Histamine-Stimulated Acid Secretion (%) | Duration of Action (>80% Inhibition, hours) |
| MPM-PPI-1 | 95 ± 5 | 18 |
| MPM-PPI-2 | 92 ± 6 | 16 |
| Omeprazole | 88 ± 7 | 14 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro H+/K+ ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the proton pump.
Methodology:
-
Preparation of H+/K+ ATPase: The enzyme is typically isolated from the gastric mucosa of rabbits or hogs.
-
Assay Conditions: The assay is conducted in a buffer system containing ATP and potassium ions to initiate enzyme activity.
-
Incubation: Various concentrations of the test compounds (pre-activated in an acidic buffer) are incubated with the enzyme preparation.
-
Measurement of Activity: The ATPase activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
In Vivo Gastric Acid Secretion Model (Shay Rat Model)
Objective: To evaluate the efficacy and duration of action of the test compounds in a living organism.
Methodology:
-
Animal Model: Male Wistar rats are fasted for 24 hours with free access to water.
-
Pyloric Ligation: Under anesthesia, the pyloric end of the stomach is ligated to allow for the accumulation of gastric secretions.
-
Drug Administration: The test compounds or vehicle are administered orally or intravenously.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by subcutaneous injection of a secretagogue such as histamine or pentagastrin.[2][3]
-
Collection of Gastric Juice: After a set period (e.g., 4 hours), the animals are euthanized, and the gastric contents are collected.
-
Analysis: The volume of gastric juice is measured, and the total acid output is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.[3]
-
Calculation of Inhibition: The percentage inhibition of acid secretion by the test compound is calculated relative to the vehicle control group.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Drug Development: A Comparative Analysis of the ADME Properties of (6-Methoxypyridin-2-YL)methanol Derivatives
For researchers and scientists at the forefront of drug discovery, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical determinant of its potential success as a therapeutic agent. This guide provides a comparative analysis of the ADME properties of (6-Methoxypyridin-2-YL)methanol derivatives and other structurally related pyridine compounds, supported by experimental data and detailed methodologies for key in vitro assays.
The journey of a drug from administration to its target site and eventual elimination from the body is a complex process governed by its ADME profile. Early assessment of these properties is crucial to identify and optimize drug candidates with favorable pharmacokinetic characteristics, thereby reducing the likelihood of late-stage failures in clinical trials. This guide focuses on this compound derivatives, a class of compounds with potential therapeutic applications, and compares their expected ADME properties with experimental data from other pyridine-containing molecules.
Comparative ADME Data
While specific experimental ADME data for this compound derivatives are not extensively available in the public domain, analysis of structurally similar pyridine derivatives provides valuable insights into their likely pharmacokinetic behavior. The following tables summarize key in vitro ADME parameters for representative pyridine-containing compounds.
Table 1: In Vitro Metabolic Stability in Liver Microsomes
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Percent Remaining (at 60 min) |
| NHPPC [1] | Rat | - | 0.0233 | 42.8% |
| Dog | - | 0.1204 | 0.8% | |
| Human | - | 0.0214 | 42.0% | |
| Verapamil (Control) | Human | - | High | <1% |
| This compound Derivative (Predicted) | Human | - | - | - |
NHPPC: N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide
Table 2: Caco-2 Permeability
| Compound | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Predicted Human Absorption |
| Propranolol (High Permeability Control) | >10 | <2 | High |
| Atenolol (Low Permeability Control) | <1 | <2 | Low |
| This compound Derivative (Predicted) | - | - | - |
Table 3: Plasma Protein Binding (Equilibrium Dialysis)
| Compound | Species | Percent Bound (%) |
| NHPPC [1] | Rat | 96.2% |
| Dog | 99.6% | |
| Human | 99.4% | |
| Warfarin (High Binding Control) | Human | >99% |
| Metoprolol (Low Binding Control) | Human | ~12% |
| This compound Derivative (Predicted) | Human | - |
Table 4: Cytochrome P450 (CYP) Inhibition (IC₅₀ Values, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Pyridine-based P450 2A6 inhibitors [2] | - | - | - | - | - |
| NHPPC [1] | >10 | >10 | >10 | >10 | >10 |
| Ketoconazole (CYP3A4 Inhibitor Control) | - | - | - | - | <0.1 |
| This compound Derivative (Predicted) | - | - | - | - | - |
Experimental Workflows and Logical Relationships
To ensure the reproducibility and accuracy of ADME data, standardized experimental protocols are essential. The following diagrams illustrate the workflows for key in vitro ADME assays.
Figure 1: General workflow for in vitro ADME assays.
Figure 2: Workflow for determining CYP450 inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro ADME assays.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound and positive control (e.g., Verapamil)
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction quenching)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add liver microsomes and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) / (mg microsomal protein/mL)).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell permeable supports (e.g., 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound, high permeability control (e.g., Propranolol), and low permeability control (e.g., Atenolol)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.
-
Wash the monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A→B) permeability, add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
To measure basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer. A sample is also taken from the donor compartment at the beginning and end of the experiment.
-
Quantify the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Materials:
-
Test compound and control compounds (e.g., Warfarin for high binding, Metoprolol for low binding)
-
Pooled human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (typically 8-12 kDa MWCO)
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into human plasma at the desired concentration.
-
Load the plasma containing the test compound into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.
-
Seal the unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours, determined in preliminary experiments).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both aliquots by LC-MS/MS.
-
Calculate the fraction unbound (fu) = concentration in buffer / concentration in plasma.
-
Calculate the percentage bound = (1 - fu) * 100.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a compound to inhibit major drug-metabolizing CYP enzymes, which can lead to drug-drug interactions.
Materials:
-
Test compound and positive control inhibitors (e.g., Ketoconazole for CYP3A4)
-
Pooled human liver microsomes
-
A panel of CYP-specific probe substrates (e.g., Midazolam for CYP3A4)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add human liver microsomes, phosphate buffer, and the CYP-specific probe substrate.
-
Add the different concentrations of the test compound to the wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (linear range of metabolite formation).
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
Safety Operating Guide
Proper Disposal of (6-Methoxypyridin-2-YL)methanol: A Safety and Operations Guide
The proper disposal of (6-Methoxypyridin-2-YL)methanol is critical for ensuring laboratory safety and environmental protection. As a pyridine derivative, this compound should be treated as hazardous waste due to its potential flammability, toxicity, and irritant properties.[1] Adherence to all local, state, and federal regulations is mandatory for the disposal of this chemical.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid the inhalation of harmful vapors.[1][4] |
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including the pure substance, solutions, and used labware (e.g., pipette tips, absorbent pads), must be classified and handled as hazardous waste.[1]
-
Waste Identification and Segregation :
-
Waste Collection :
-
Labeling :
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[3]
-
The label must clearly identify the contents, including the full chemical name "this compound" and the concentrations of all components.
-
Clearly indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage :
-
Final Disposal :
-
Once the container is full or no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]
-
Never pour this compound waste down the drain or dispose of it in regular trash.[4][7]
-
Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration at high temperatures.[2]
-
Quantitative Hazard and Disposal Data
The following table summarizes key quantitative data relevant to the handling and disposal of pyridine-containing compounds and associated regulations.
| Data Point | Value | Significance |
| Pyridine Oral LD50 (Rat) | 891 mg/kg | Indicates high acute toxicity if ingested.[3] |
| Pyridine Dermal LD50 (Rabbit) | 1,121 mg/kg | Shows significant toxicity upon skin contact.[3] |
| ACGIH TLV for Pyridine | 1 ppm (3.1 mg/m³) | The recommended maximum average exposure over an 8-hour workday.[3] |
| RCRA "Empty" Container Residue Limit (≤119 gal) | ≤ 3% by weight | A container is considered "empty" and can be managed differently if the residue is below this limit.[5] |
| RCRA "Empty" Container Residue Limit (>119 gal) | ≤ 0.3% by weight | The residue limit for larger containers to be considered "empty."[5] |
| RCRA "Empty" Container Residue Limit (General) | ≤ 1 inch of residue | An alternative standard for a container to be considered "empty."[5] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Small Spill Protocol (Contained within a Fume Hood)
-
Ensure Safety: Maintain operation of the fume hood. Ensure all personnel are wearing the required PPE.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][4]
-
Collection: Carefully collect the absorbent material using non-sparking tools.[8][9]
-
Disposal: Place the contaminated absorbent material into a sealable, properly labeled hazardous waste container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Large Spill Protocol (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate all personnel from the affected area.[1]
-
Alert: Notify your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Isolate: If safe to do so, prevent the spill from spreading and entering drains.
-
Ventilate: Increase ventilation to the area if possible without spreading the vapors to other occupied areas.
-
Await Response: Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of the trained emergency response team.
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. uwm.edu [uwm.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling (6-Methoxypyridin-2-YL)methanol
This guide provides crucial safety and logistical information for the handling of (6-Methoxypyridin-2-YL)methanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling pyridine derivatives and methanol, ensuring a safe laboratory environment.
Hazard Summary
-
Pyridine Derivatives : Often toxic and flammable. Minimizing vapor inhalation and skin contact is crucial.[1][2] Work should be conducted in a well-ventilated area.[1][2][3]
-
Methanol : Toxic and flammable. Can be absorbed through the skin and is harmful if swallowed or inhaled.[4][5][6]
Based on similar compounds like (6-methoxypyridin-3-yl)methanol and (5-Fluoro-6-methoxypyridin-3-yl)methanol, the anticipated hazards include:
-
Harmful if swallowed (H302)[7]
-
Harmful if inhaled (H332)
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles or face shield[1][3] | Nitrile or butyl rubber gloves[1][2][9] | Laboratory coat[1][2][9] | Not generally required if handled in a certified chemical fume hood.[2] |
| Conducting Reactions | Chemical splash goggles or face shield[1][3] | Nitrile or butyl rubber gloves[1][2][9] | Laboratory coat[1][2][9] | Not generally required if handled in a certified chemical fume hood.[2] |
| Handling Spills | Chemical splash goggles and face shield[2] | Nitrile or butyl rubber gloves[1][2][9] | Laboratory coat[1][2][9] | For large spills or in poorly ventilated areas, a full-face respirator with appropriate organic vapor cartridges is required. |
| Waste Disposal | Safety goggles and face shield[2] | Nitrile or butyl rubber gloves[1][2][9] | Laboratory coat[1][2][9] | Not generally required if containers are sealed and handled properly.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a properly functioning certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[9]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3][4] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[3][4]
2. Handling:
-
PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes a lab coat, nitrile or butyl rubber gloves, and chemical splash goggles.[1][2][9]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and aerosol generation. Keep containers tightly closed when not in use.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9] The storage area should be clearly labeled.
3. Decontamination:
-
After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove and dispose of contaminated gloves properly.
-
Wash hands thoroughly with soap and water after completing work.[3]
Caption: Workflow for handling this compound.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[10]
1. Waste Collection:
-
Containers: Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure lid.[9][10] The container should be marked with the full chemical name and associated hazards.
-
Segregation: Do not mix with incompatible waste streams.
2. Spill Management:
-
Small Spills: For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials.
-
Large Spills: In case of a large spill, evacuate the immediate area and alert the laboratory supervisor or safety officer.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.[2]
3. Final Disposal:
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[9]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Caption: Disposal plan for this compound waste.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. uwm.edu [uwm.edu]
- 5. fishersci.com [fishersci.com]
- 6. lyondellbasell.com [lyondellbasell.com]
- 7. chemical-label.com [chemical-label.com]
- 8. aksci.com [aksci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
